GS-9770
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C35H34ClF7N10O3 |
|---|---|
Poids moléculaire |
811.1 g/mol |
Nom IUPAC |
[(2S)-2-[(4R)-2-amino-4-[4-(2-cyclopropyltriazol-4-yl)phenyl]-5-oxo-4-(3,3,3-trifluoro-2,2-dimethylpropyl)imidazol-1-yl]-2-[4-chloro-3-[2-(difluoromethyl)-1,2,4-triazol-3-yl]phenyl]ethyl] N-[1-(difluoromethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C35H34ClF7N10O3/c1-32(2,35(41,42)43)16-34(20-6-3-18(4-7-20)24-14-46-53(50-24)21-8-9-21)28(54)51(30(44)48-34)25(15-56-31(55)49-33(11-12-33)27(37)38)19-5-10-23(36)22(13-19)26-45-17-47-52(26)29(39)40/h3-7,10,13-14,17,21,25,27,29H,8-9,11-12,15-16H2,1-2H3,(H2,44,48)(H,49,55)/t25-,34-/m1/s1 |
Clé InChI |
PZNXPIKYOCIJGV-QCBOHVIISA-N |
Origine du produit |
United States |
Foundational & Exploratory
GS-9770: A Novel Non-Peptidomimetic HIV Protease Inhibitor for Unboosted, Once-Daily Oral Administration
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of GS-9770, a novel, investigational, non-peptidomimetic inhibitor of HIV-1 protease developed by Gilead Sciences. This compound has been designed for once-daily oral administration without the need for a pharmacokinetic booster, a significant potential advantage over currently prescribed protease inhibitors (PIs) that often require co-administration with agents like ritonavir (B1064) or cobicistat.[1][2] This document details the mechanism of action, preclinical efficacy, pharmacokinetic profile, and resistance characteristics of this compound, presenting key data in a structured format to facilitate understanding and further research.
Introduction: Overcoming the Limitations of Peptidomimetic Protease Inhibitors
HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins essential for producing infectious virions.[3][4] PIs have been a cornerstone of antiretroviral therapy (ART) for decades, valued for their high genetic barrier to resistance.[1] However, the currently approved PIs, such as atazanavir (B138) and darunavir (B192927), are peptidomimetic in nature, which contributes to their poor metabolic stability and short half-life. This necessitates co-administration with a pharmacokinetic booster to achieve therapeutic plasma concentrations with once-daily dosing. This boosting can lead to significant drug-drug interactions, complicating treatment regimens.
This compound was developed to address this unmet need. By utilizing a novel iminohydantoin pharmacophore, researchers moved away from the traditional peptidomimetic scaffold. This design approach, inspired by the discovery of unboosted BACE1 inhibitors, aimed to improve metabolic stability and pharmacokinetic properties, thus enabling a potent, unboosted, once-daily oral PI.
Mechanism of Action and In Vitro Activity
This compound is a potent and selective inhibitor of the HIV-1 protease. Its non-peptidomimetic structure allows it to bind effectively to the active site of the enzyme, preventing the cleavage of Gag and Gag-Pol polyproteins and thereby inhibiting the maturation of new viral particles.
Enzyme Inhibition and Selectivity
This compound demonstrates potent inhibitory activity against recombinant HIV-1 protease with high selectivity over other human aspartic proteases.
| Parameter | This compound | Atazanavir (Control) | Darunavir (Control) |
| Ki(app) vs. HIV-1 Protease | 0.16 nM | 0.023 nM | 0.009 nM |
| Selectivity vs. other Aspartic Proteases | >660-fold | Not Reported | Not Reported |
| Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Protease. |
Antiviral Activity
In cell culture, this compound exhibits potent antiviral activity against a broad range of HIV-1 subtypes and HIV-2 isolates in primary human cells.
| Cell Type | Virus Strain(s) | EC50 |
| Human PBMCs | 20 HIV-1 Clinical Isolates | Geometric Mean: 7 nM (Range: 1.9-26 nM) |
| Human PBMCs | 2 HIV-2 Clinical Isolates | 26 nM |
| Table 2: Antiviral Activity of this compound in Cell Culture. |
The mechanism of action, involving the inhibition of the HIV protease, is a critical step in preventing viral maturation.
Resistance Profile
A key advantage of PIs is their high barrier to resistance. This compound demonstrates an improved resistance profile against HIV-1 isolates already resistant to atazanavir and darunavir.
In resistance selection experiments, this compound prevented the emergence of breakthrough HIV-1 variants at all tested concentrations. Escalating concentrations of the drug required multiple protease substitutions for the virus to grow out. Against a panel of 49 patient-derived PI-resistant reporter viruses, this compound showed a lower fold change in IC50 compared to darunavir and atazanavir, indicating better activity against these resistant strains.
| Parameter | This compound | Darunavir | Atazanavir |
| Geometric Mean Fold Change in IC50 | 2.5 | 5.3 | 9.1 |
| Table 3: Activity of this compound against a Panel of 49 PI-Resistant HIV-1 Isolates. |
Preclinical Pharmacokinetics and Metabolic Stability
The non-peptidomimetic nature of this compound contributes to its improved metabolic stability in human liver microsomes. Preclinical studies in animal models, including Sprague Dawley rats, demonstrated good oral bioavailability and a long half-life, supporting the potential for unboosted, once-daily dosing in humans.
| Species | Oral Bioavailability (%) | Half-life (hours) | Human Liver Microsome Predicted Clearance (L/h/kg) |
| Preclinical Animal Models | 46 - 100 | 7 - 12 | 0.09 |
| Table 4: Preclinical Pharmacokinetic Parameters of this compound. |
Detailed Experimental Protocols
The following are descriptions of the key experimental methodologies used in the preclinical characterization of this compound.
HIV-1 Protease Enzyme Inhibition Assay
The inhibitory activity of this compound against recombinant HIV-1 protease was determined using a fluorogenic biochemical assay.
Protocol:
-
Enzyme and Substrate Preparation: Purified, recombinant HIV-1 protease and a specific fluorogenic peptide substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound and control inhibitors (atazanavir, darunavir) are serially diluted to create a range of concentrations.
-
Reaction: The HIV-1 protease is pre-incubated with the various concentrations of the inhibitor.
-
Measurement: The reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated. The apparent inhibitory constant (Ki(app)) is determined by fitting the dose-response data to the appropriate enzyme inhibition model.
Antiviral Cell-Based Assay
The antiviral potency (EC50) of this compound was determined in primary human blood mononuclear cells (PBMCs).
Protocol:
-
Cell Preparation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to make them permissive to HIV-1 infection.
-
Infection: Stimulated PBMCs are infected with a panel of diverse HIV-1 and HIV-2 clinical isolates.
-
Drug Treatment: Immediately following infection, the cells are washed and cultured in the presence of serial dilutions of this compound or control drugs.
-
Endpoint Measurement: After a defined incubation period (e.g., 7 days), the level of viral replication is quantified by measuring reverse transcriptase activity or p24 antigen levels in the culture supernatant.
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.
In Vitro Resistance Selection Studies
The genetic barrier to resistance was assessed by long-term passaging of HIV-1 in the presence of this compound.
Protocol:
-
Initial Culture: HIV-1 infected MT-2 cells are cultured in the presence of fixed, sub-optimal concentrations of this compound or a control drug.
-
Passaging: The culture supernatants are periodically harvested and used to infect fresh cells with the same concentration of the drug. This process is continued for an extended period (e.g., >35 days).
-
Dose Escalation: In separate experiments, viral cultures that show breakthrough are passaged at progressively higher concentrations of this compound to select for more resistant variants.
-
Genotypic Analysis: When viral breakthrough is observed, the viral RNA is extracted, and the protease gene is sequenced to identify amino acid substitutions associated with resistance.
The structure-enabled design of this compound was a logical process to improve upon existing therapies.
References
- 1. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor [natap.org]
- 3. Advances in non-peptidomimetic HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
The Discovery and Development of GS-9770: A Novel, Unboosted HIV-1 Protease Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GS-9770 is a novel, non-peptidomimetic, investigational HIV-1 protease inhibitor (PI) designed for unboosted, once-daily oral administration. Arising from a structure-enabled drug discovery program, this compound circumvents the metabolic liabilities of earlier peptidomimetic PIs, thereby obviating the need for pharmacokinetic boosting with agents like ritonavir (B1064) or cobicistat. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its potent antiviral activity, favorable resistance profile, and promising pharmacokinetic properties.
Introduction: The Rationale for an Unboosted Protease Inhibitor
HIV-1 protease inhibitors have long been a cornerstone of highly active antiretroviral therapy (HAART). However, the clinical utility of many PIs is hampered by their poor metabolic stability, necessitating co-administration with a pharmacokinetic booster to achieve therapeutic plasma concentrations with once-daily dosing.[1][2] This boosting can lead to significant drug-drug interactions and complex dosing regimens.
The development of this compound was driven by the goal of creating a potent HIV-1 protease inhibitor with intrinsic metabolic stability, thereby eliminating the requirement for a boosting agent.[2] Inspired by the discovery of non-peptidomimetic β-secretase 1 (BACE1) inhibitors, researchers at Gilead Sciences focused on an iminohydantoin pharmacophore to initiate a structure-enabled optimization program.[2] This approach led to the identification of this compound, a compound with potent anti-HIV activity and a preclinical profile supportive of unboosted, once-daily oral administration.[3][4]
Discovery and Medicinal Chemistry
The discovery of this compound was a result of a focused medicinal chemistry effort to identify a non-peptidomimetic scaffold that could overcome the metabolic instability inherent in many peptide-like HIV protease inhibitors. The iminohydantoin core was selected as a starting point for structure-based drug design.[5] Through iterative cycles of chemical synthesis, co-crystallization with HIV-1 protease, and in vitro testing, the molecule was optimized for potency, selectivity, and metabolic stability.[5] While the detailed synthetic route for this compound is not publicly available, the discovery process involved gaining biochemical potency through modifications such as the addition of a P2-benzamide group.[5]
Mechanism of Action: Inhibition of HIV-1 Protease
This compound exerts its antiviral effect by potently and selectively inhibiting HIV-1 protease, an aspartic protease essential for the viral life cycle.[3] HIV-1 protease is responsible for the cleavage of the Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins and enzymes.[6] Inhibition of this process prevents the formation of mature, infectious virions.
This compound binds to the active site of the HIV-1 protease dimer, interacting with the essential catalytic aspartic acid residues (D25 and D25').[7] X-ray crystallography has shown that this compound occupies the P1, P2, P1', and P2' substrate-binding pockets of the enzyme in a manner similar to approved PIs like atazanavir (B138) and darunavir.[7]
References
- 1. hanc.info [hanc.info]
- 2. Gilead discovers new compounds for HIV infection | BioWorld [bioworld.com]
- 3. Meta Title: Gilead Sciences Inc Patent for HIV Infection Treatment [pharmaceutical-technology.com]
- 4. Discovery of this compound - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor [natap.org]
- 5. croiconference.org [croiconference.org]
- 6. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]
GS-9770: A Novel Non-Peptidomimetic Inhibitor with High Affinity for HIV-1 Protease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GS-9770 is a novel, orally active, and unboosted inhibitor of HIV-1 protease, a critical enzyme in the viral life cycle.[1][2][3] Its non-peptidomimetic nature and high metabolic stability represent a significant advancement in the development of HIV-1 protease inhibitors, offering the potential for a once-daily oral dosing regimen without the need for a pharmacokinetic booster.[1][2] This document provides a comprehensive overview of the binding affinity of this compound to HIV-1 protease, details established experimental protocols for assessing this interaction, and outlines the compound's mechanism of action.
Introduction to HIV-1 Protease and this compound
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle. It is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.
This compound emerged from a structure-enabled drug design program aimed at discovering a potent, unboosted HIV-1 protease inhibitor with improved metabolic stability. Unlike many existing protease inhibitors, this compound is non-peptidomimetic, a characteristic that contributes to its favorable pharmacokinetic profile.
Binding Affinity and Potency of this compound
This compound demonstrates exquisite potency against HIV-1 protease, as evidenced by its low nanomolar and sub-nanomolar inhibition constants. The compound's binding affinity has been quantified through various in vitro assays, with key metrics summarized below.
Quantitative Data Summary
| Parameter | Value | Description |
| Ki (Inhibition Constant) | 0.14 nM, 0.16 nM | A measure of the intrinsic binding affinity of this compound to the HIV-1 protease enzyme. A lower Ki value indicates a stronger binding affinity. |
| EC50 (Half-maximal Effective Concentration) | 7 nM | The concentration of this compound required to inhibit 50% of viral replication in cell-based assays. |
| EC50 Range (HIV-1 strains) | 1.9 - 26 nM | The range of concentrations of this compound required to inhibit 50% of viral replication across various HIV-1 strains. |
| EC50 (HIV-2 strains) | 26 nM | The concentration of this compound required to inhibit 50% of viral replication in HIV-2 strains. |
Mechanism of Action
This compound functions as a competitive inhibitor of HIV-1 protease. By binding to the active site of the enzyme, it prevents the natural Gag and Gag-Pol polyprotein substrates from being cleaved. This disruption of the viral maturation process results in the production of non-infectious virus particles.
Figure 1. Inhibition of HIV-1 Lifecycle by this compound.
Experimental Protocols for Determining Binding Affinity
The determination of the binding affinity of inhibitors to HIV-1 protease typically involves enzymatic assays. A generalized protocol for a fluorometric inhibitor screening assay is provided below.
Fluorometric HIV-1 Protease Inhibition Assay
This assay measures the cleavage of a fluorogenic substrate by HIV-1 protease. The increase in fluorescence upon substrate cleavage is monitored, and the inhibitory effect of a compound is determined by the reduction in this signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test Compound (this compound)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired concentration in the assay buffer.
-
Reaction Setup:
-
Add a fixed volume of the diluted this compound or control inhibitor to the wells of the microplate.
-
Add the diluted HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity kinetically over a specified period (e.g., 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis constant (Km).
-
Figure 2. Workflow for HIV-1 Protease Inhibition Assay.
Resistance Profile
This compound has demonstrated an improved resistance profile against a panel of patient-derived HIV-1 isolates with resistance to existing protease inhibitors such as atazanavir (B138) and darunavir. In resistance selection experiments, this compound prevented the emergence of breakthrough HIV-1 variants at all tested concentrations.
Conclusion
This compound is a highly potent, non-peptidomimetic inhibitor of HIV-1 protease with a favorable preclinical profile. Its strong binding affinity, coupled with its metabolic stability and improved resistance profile, positions it as a promising candidate for an unboosted, once-daily oral antiretroviral therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel HIV-1 protease inhibitors.
References
Preclinical Pharmacology of GS-9770: An In-depth Technical Guide
GS-9770 is a novel, non-peptidomimetic inhibitor of HIV protease with potential for unboosted, once-daily oral administration.[1][2][3] Its improved metabolic stability and favorable pharmacokinetic profile in preclinical studies distinguish it from currently prescribed protease inhibitors (PIs) that require a pharmacokinetic boosting agent.[1][2] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic properties.
Mechanism of Action
This compound exerts its antiviral effect by potently and selectively inhibiting HIV-1 protease, an enzyme crucial for the cleavage of Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, rendering them non-infectious. The iminohydantoin core of this compound is a key structural feature contributing to its activity.
References
In Vitro Potency of GS-9770: A Technical Overview for Researchers
Foster City, CA – GS-9770, a novel, non-peptidomimetic, unboosted, once-daily oral HIV protease inhibitor, has demonstrated potent in vitro activity against a broad range of Human Immunodeficiency Virus (HIV) subtypes. This technical guide provides an in-depth analysis of the available preclinical data on this compound, focusing on its in vitro potency, the experimental protocols used for its evaluation, and its mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of HIV therapeutics.
Executive Summary
This compound is a promising investigational HIV protease inhibitor characterized by its potent antiviral activity and a high barrier to resistance.[1] Preclinical studies have shown that this compound effectively inhibits a wide array of HIV-1 clinical isolates, including various subtypes and circulating recombinant forms, as well as HIV-2.[2] Its mechanism of action involves the direct inhibition of HIV-1 protease, a critical enzyme for viral maturation, with high selectivity over other human aspartic proteases.[1][2]
Quantitative Analysis of In Vitro Potency
This compound exhibits potent inhibitory and antiviral activity in various in vitro assays. The following tables summarize the key quantitative data on its potency against HIV protease and a diverse panel of HIV isolates.
| Parameter | Value | Assay Condition |
| Ki (app) | 0.16 nM | Recombinant HIV-1 Protease |
| Ki | 0.14 nM | HIV Protease |
Table 1: Inhibitory Potency of this compound against HIV-1 Protease.
| Virus Type/Subtype | Mean EC50 (nM) | EC50 Range (nM) | Cell Type |
| HIV-1 (Overall) | 7.3 | 1.9 - 26 | Human PBMCs |
| HIV-1 (Group M, Subtypes A, B, C, D, E, F, G) | 7.3 (mean for all HIV-1 isolates) | 1.9 - 26 | Human PBMCs |
| HIV-1 (Group N) | 7.3 (mean for all HIV-1 isolates) | 1.9 - 26 | Human PBMCs |
| HIV-1 (Group O) | 7.3 (mean for all HIV-1 isolates) | 1.9 - 26 | Human PBMCs |
| HIV-1 (CRF01_AE, CRF02_AG) | 7.3 (mean for all HIV-1 isolates) | 1.9 - 26 | Human PBMCs |
| HIV-2 | 26 | - | Human PBMCs |
| HIV-1 (Strain IIIB) | 7 | MT-4 cells |
Table 2: Antiviral Activity of this compound against a Panel of HIV Isolates.[2]
Experimental Protocols
The in vitro potency of this compound was determined using standardized and rigorous experimental protocols. The key methodologies are detailed below.
HIV-1 Protease Inhibition Assay
The inhibitory activity of this compound against recombinant HIV-1 protease is determined using a fluorogenic substrate-based assay.
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
This compound (serially diluted)
-
Fluorescence microplate reader
-
-
Procedure:
-
The reaction is initiated by adding the fluorogenic substrate to a mixture of the HIV-1 protease enzyme and varying concentrations of this compound.
-
The cleavage of the substrate by the protease results in the release of a fluorophore, leading to an increase in fluorescence intensity.
-
The reaction kinetics are monitored in real-time using a fluorescence microplate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence signal.
-
The apparent inhibitory constant (Ki(app)) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Cell-Based Antiviral Activity Assay in Human PBMCs
The antiviral potency of this compound against a panel of HIV-1 and HIV-2 clinical isolates is evaluated in primary human peripheral blood mononuclear cells (PBMCs).
-
Cell and Virus Preparation:
-
PBMCs are isolated from healthy human donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to support HIV replication.
-
Clinical isolates of various HIV-1 subtypes and HIV-2 are propagated and titered.
-
-
Antiviral Assay Procedure:
-
PHA-stimulated PBMCs are infected with a standardized amount of virus in the presence of serial dilutions of this compound.
-
The infected cells are incubated for a defined period (e.g., 7 days) to allow for viral replication.
-
At the end of the incubation period, the cell culture supernatant is collected.
-
Viral replication is quantified by measuring the reverse transcriptase (RT) activity in the supernatant using a standardized RT assay.
-
The 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%, is calculated by non-linear regression analysis of the dose-response curve.
-
Mechanism of Action and Resistance Profile
This compound is a non-peptidomimetic inhibitor that targets the active site of the HIV-1 protease. Its novel chemical structure allows for potent inhibition of the enzyme, thereby preventing the cleavage of viral Gag and Gag-Pol polyproteins, a crucial step in the production of mature, infectious virions.
A significant advantage of this compound is its improved resistance profile. It has demonstrated high activity against HIV-1 isolates with resistance-associated mutations to other protease inhibitors, such as atazanavir (B138) and darunavir. In vitro resistance selection studies have shown that this compound has a high genetic barrier to the development of resistance.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Conclusion
This compound is a potent inhibitor of a wide range of HIV-1 subtypes and HIV-2, with a favorable preclinical profile that supports its continued development. Its high potency, broad-spectrum activity, and high barrier to resistance make it a promising candidate for future HIV treatment regimens. Further clinical evaluation is warranted to fully elucidate its therapeutic potential.
References
Metabolic Stability of Unboosted GS-9770: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the metabolic stability of the unboosted HIV protease inhibitor, GS-9770. By summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the investigative workflow, this document serves as a comprehensive resource for professionals in the field of drug development.
This compound is a novel, non-peptidomimetic HIV protease inhibitor that has demonstrated improved metabolic stability compared to earlier peptidomimetic agents, such as atazanavir (B138) and darunavir.[1][2][3] This enhanced stability is a key characteristic, as it allows for the potential of an unboosted, once-daily oral dosing regimen, thereby avoiding the need for pharmacokinetic enhancers like ritonavir (B1064) or cobicistat (B1684569) and reducing the risk of drug-drug interactions.[2][3]
Quantitative Metabolic Data
The metabolic profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data obtained from these preclinical investigations.
In Vitro Metabolic Stability in Human Liver Microsomes
| Parameter | Value | Reference |
| Predicted Human Plasma Clearance | 0.09 L/h/kg | [1][2] |
| Predicted Human Plasma Half-life | ~18.5 hours | [1] |
In Vivo Pharmacokinetics in Preclinical Species
| Species | Oral Bioavailability (%) | Terminal Half-life (h) | Plasma Clearance (L/h/kg) | Reference |
| Rat | 46 | 7 - 12 | Not Reported | [2] |
| Dog | 100 | 7 - 12 | Not Reported | [2] |
| Cynomolgus Monkey | 100 | 7 - 12 | Not Reported | [2] |
Experimental Protocols
The determination of the metabolic stability of this compound involves standardized in vitro methodologies, primarily utilizing human liver microsomes. While specific, detailed protocols for this compound are not publicly available, the following represents a generalized but comprehensive experimental procedure based on standard industry practices for assessing metabolic stability and identifying the enzymes responsible for a compound's metabolism.
Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
A reaction mixture is prepared by combining the test compound, pooled human liver microsomes, and phosphate buffer in a microcentrifuge tube or 96-well plate.
-
The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by the addition of a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is transferred to a new plate or vials for analysis.
-
An internal standard is added to each sample to correct for variations in sample processing and instrument response.
-
The concentration of the parent compound remaining at each time point is determined using a validated LC-MS/MS method.
-
The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint) and the half-life (t1/2) of the compound in the microsomal system.
Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of the test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes
-
NADPH regenerating system
-
A panel of specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.)
-
Alternatively, a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, etc.)
-
LC-MS/MS system
Procedure using Chemical Inhibitors:
-
Multiple reaction mixtures are prepared, each containing the test compound, pooled human liver microsomes, and the NADPH regenerating system.
-
A specific CYP inhibitor is added to each reaction mixture, with one reaction serving as a control with no inhibitor.
-
The reactions are incubated for a fixed period.
-
The reactions are terminated, and the samples are processed as described in the microsomal stability assay.
-
The rate of metabolism of the test compound in the presence of each inhibitor is compared to the control.
-
Significant inhibition of metabolism by a specific inhibitor indicates the involvement of the corresponding CYP enzyme in the compound's metabolism.
Procedure using Recombinant CYP Enzymes:
-
Separate reaction mixtures are prepared for each major CYP isoform, containing the test compound, a specific recombinant CYP enzyme, and the NADPH regenerating system.
-
The reactions are incubated for a fixed period.
-
The reactions are terminated, and the samples are processed.
-
The rate of metabolism of the test compound by each recombinant enzyme is determined.
-
The enzymes that show significant metabolism of the compound are identified as the primary contributors to its metabolic clearance.
Visualizations
Metabolic Stability Investigation Workflow
The following diagram illustrates the general workflow for assessing the metabolic stability of a new chemical entity (NCE) like this compound and identifying the responsible metabolic enzymes.
References
GS-9770: A Technical Guide to a Novel Non-Peptidomimetic HIV Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9770 is a novel, investigational, non-peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease (PR).[1][2] Developed to address the limitations of existing protease inhibitors (PIs), this compound exhibits potent antiviral activity against both HIV-1 and HIV-2, including strains resistant to current PI therapies.[3] Its unique chemical structure contributes to improved metabolic stability, offering the potential for an unboosted, once-daily oral dosing regimen.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory activity, the experimental protocols used for its characterization, and its mechanism of action within the HIV life cycle.
Core Mechanism of Action: Inhibition of HIV Protease
This compound functions by selectively targeting and inhibiting the HIV protease, an enzyme critical for the viral life cycle. HIV protease is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This process is essential for the assembly of new, infectious virions. By binding to the active site of the protease, this compound competitively inhibits this cleavage, resulting in the production of immature, non-infectious virus particles.
HIV Life Cycle and this compound's Point of Intervention
The following diagram illustrates the key stages of the HIV life cycle and highlights the specific step at which this compound exerts its antiviral effect.
Caption: HIV life cycle and the inhibitory action of this compound on HIV Protease.
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against a broad range of HIV-1 subtypes and HIV-2 isolates. Its efficacy is summarized in the tables below, presenting key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| Ki (HIV-1 Protease) | 0.16 nM | Apparent inhibitory constant against recombinant HIV-1 protease. |
| EC50 (HIV-1 strains) | 1.9 - 26 nM | 50% effective concentration against a panel of HIV-1 strains in cell culture. |
| EC50 (HIV-2 strains) | 26 nM | 50% effective concentration against HIV-2 strains in cell culture. |
Table 2: Comparative Antiviral Activity against Clinical Isolates in PBMCs
| Compound | Geometric Mean EC50 (nM) ± SD (HIV-1) | Geometric Mean EC50 (nM) ± SD (HIV-2) |
| This compound | 7.4 ± 2.6 | 13 ± 1.4 |
| Darunavir | 2.5 ± 2.1 | 1.5 ± 1.2 |
| Atazanavir | 3.9 ± 3.1 | 5.5 ± 2.1 |
Data compiled from preclinical characterization studies.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Antiviral Activity Assay in Human PBMCs
This assay determines the 50% effective concentration (EC50) of this compound against HIV-1 and HIV-2 clinical isolates in primary human cells.
Caption: Workflow for the PBMC-based antiviral activity assay.
Methodology:
-
PBMC Isolation and Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days to promote T-cell proliferation, making them susceptible to HIV infection.
-
Infection and Treatment: Stimulated PBMCs are infected with pre-titered HIV-1 or HIV-2 clinical isolates. Following infection, the cells are washed and resuspended in fresh culture medium. Serial dilutions of this compound are added to the infected cell cultures in a 96-well plate format.
-
Incubation and Endpoint Measurement: The plates are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2. After the incubation period, cell-free culture supernatants are harvested.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the culture supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of viral inhibition is calculated relative to untreated virus control wells. The EC50 value, the drug concentration required to inhibit viral replication by 50%, is determined by non-linear regression analysis of the dose-response curve.
Cytopathic Effect (CPE) Assay in MT-2 Cells
This assay is used to assess the antiviral activity of this compound by measuring the prevention of virus-induced cell death in the MT-2 T-cell line.
Methodology:
-
Cell Seeding: MT-2 cells are seeded into 96-well microtiter plates.
-
Drug Addition and Infection: Serial dilutions of this compound are added to the wells, followed by the addition of a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB).
-
Incubation: The plates are incubated for 5 days at 37°C to allow for viral replication and the induction of cytopathic effects.
-
Viability Measurement: Cell viability is assessed using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.
-
Data Analysis: The formazan product is solubilized, and the absorbance is read using a microplate spectrophotometer. The EC50 is calculated as the concentration of this compound that protects 50% of the cells from virus-induced death.
PhenoSense™ HIV Drug Resistance Assay
The PhenoSense™ assay is a phenotypic drug resistance test used to evaluate the activity of this compound against patient-derived HIV-1 isolates with potential resistance mutations.
Caption: Workflow for the PhenoSense™ phenotypic drug resistance assay.
Methodology:
-
Sample Preparation: Viral RNA is extracted from a patient's plasma sample.
-
Gene Amplification and Cloning: The protease-encoding region of the viral genome is amplified using reverse transcription-polymerase chain reaction (RT-PCR). This patient-derived protease gene is then inserted into a standardized HIV-1 genomic vector that lacks its own protease gene but contains a luciferase reporter gene.
-
Production of Reporter Virus: The recombinant vectors are transfected into host cells to produce reporter virus particles. These particles contain the patient's protease enzyme.
-
Susceptibility Testing: Target cells are infected with the patient-derived reporter virus in the presence of serial dilutions of this compound.
-
Endpoint Measurement: After a single round of replication, the expression of the luciferase reporter gene is measured. The light output is proportional to the extent of viral replication.
-
Data Analysis: The EC50 for the patient's virus is calculated and compared to the EC50 of a wild-type reference virus. The result is expressed as a fold change in susceptibility.
Conclusion
This compound is a potent, non-peptidomimetic HIV protease inhibitor with a favorable preclinical profile. Its robust activity against a wide range of HIV-1 and HIV-2 isolates, including drug-resistant strains, combined with its improved metabolic stability, positions it as a promising candidate for future HIV therapy. The experimental data gathered through the standardized protocols described herein provide a strong foundation for its continued clinical development.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of GS-9770, a Novel HIV-1 Protease Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-9770 is a novel, non-peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for viral maturation and infectivity.[1][2][3] Its unique chemical structure, featuring an iminohydantoin core, contributes to its high potency and metabolic stability, offering the potential for an unboosted, once-daily oral dosing regimen.[3] These application notes provide detailed protocols for the in vitro evaluation of this compound, including its antiviral activity, cytotoxicity, and resistance profile.
Mechanism of Action
This compound is a potent and highly selective inhibitor of the HIV-1 protease.[1][2] By binding to the active site of the enzyme, it blocks the cleavage of the viral Gag and Gag-Pol polyproteins.[1][2] This inhibition of proteolytic processing prevents the formation of mature, infectious virions.
Data Presentation
The following tables summarize the in vitro inhibitory and cytotoxic profile of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Protease
| Parameter | Value | Reference |
| Ki (app) vs. HIV-1 Protease | 0.14 nM | [3] |
| EC50 vs. HIV-1 IIIB in MT-4 cells | 1 nM | [4] |
| EC50 vs. various HIV-1 and HIV-2 strains | 1.9 - 26 nM |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (nM) | Reference |
| Uninfected MT-4 cells | 16,378 nM | [4] |
Table 3: Selectivity of this compound for HIV-1 Protease over Human Aspartic Proteases
| Human Protease | Fold Selectivity |
| Renin | >280,000 |
| Pepsin | >280,000 |
| Cathepsin D | >280,000 |
| Cathepsin E | >280,000 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a biochemical assay to determine the inhibitory activity of this compound against purified recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant HIV-1 protease, and assay buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence kinetics at the appropriate excitation and emission wavelengths for 1-2 hours at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Antiviral Activity Assay in Human T-cell Lines (e.g., MT-4)
This cell-based assay determines the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a susceptible human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Complete culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin, and streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit or a cell viability reagent (e.g., CellTiter-Glo)
Methodology:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted this compound to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
-
After incubation, quantify the extent of viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit, or by assessing cell viability as a measure of the cytopathic effect of the virus.
-
Calculate the EC50 value by plotting the percentage of inhibition of p24 production or the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay determines the 50% cytotoxic concentration (CC50) of this compound in uninfected cells to assess its therapeutic index.
Materials:
-
MT-4 cells (or other relevant cell lines)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTS, or resazurin)
-
Microplate reader
Methodology:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted this compound to the cells.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vitro Resistance Selection Study
This protocol describes a long-term cell culture experiment to select for HIV-1 variants with reduced susceptibility to this compound.
Materials:
-
HIV-1 strain (e.g., HIV-1 IIIB)
-
Susceptible T-cell line (e.g., MT-2 or C8166)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
p24 antigen ELISA kit
Methodology:
-
Infect a culture of T-cells with HIV-1 at a defined multiplicity of infection.
-
Culture the infected cells in the presence of an initial sub-optimal concentration of this compound (e.g., at or slightly below the EC50).
-
Monitor viral replication by periodically measuring the p24 antigen concentration in the supernatant.
-
When viral replication is consistently detected, passage the virus to fresh cells with a gradually increasing concentration of this compound.
-
Continue this dose-escalation process for multiple passages.
-
If viral breakthrough occurs at higher concentrations, isolate the viral RNA from the supernatant.
-
Perform genotypic analysis by sequencing the protease gene to identify mutations associated with resistance.
-
Conduct phenotypic analysis of the selected viral variants to determine the fold-change in EC50 compared to the wild-type virus.
Note: In vitro resistance selection studies with this compound have shown that it has a high barrier to resistance, and the emergence of resistant variants is difficult to achieve.[1][2]
Inhibition of Gag Polyprotein Processing (Western Blot)
This assay visually demonstrates the inhibitory effect of this compound on the cleavage of the Gag polyprotein in HIV-1 infected cells.
Materials:
-
Chronically HIV-1 infected cell line (e.g., H9/IIIB) or acutely infected cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against HIV-1 p24 capsid protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Treat HIV-1 infected cells with increasing concentrations of this compound for 24-48 hours.
-
Harvest the cells and the viral particles from the supernatant by ultracentrifugation.
-
Lyse the cells and viral pellets.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for HIV-1 p24.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the accumulation of the unprocessed Gag precursor (p55) and the reduction of the mature capsid protein (p24) with increasing concentrations of this compound.
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Mechanism of action of this compound in inhibiting HIV-1 maturation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor [natap.org]
- 4. | BioWorld [bioworld.com]
Application Notes and Protocols for Cell-Based Assays of GS-9770 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9770 is a potent, non-peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] Unlike many other protease inhibitors (PIs), this compound has been designed for once-daily oral administration without the need for a pharmacokinetic booster.[2][3] It demonstrates potent activity against a broad range of HIV-1 subtypes and exhibits a high barrier to resistance.[3][4]
These application notes provide detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in relevant cell-based assays. The described methods are fundamental for preclinical evaluation and are designed to determine key antiviral parameters such as the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which are used to calculate the selectivity index (SI = CC₅₀/EC₅₀).
Mechanism of Action
HIV protease is an aspartyl protease that is essential for the maturation of newly formed virus particles. It cleaves the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This compound is a competitive inhibitor that binds to the active site of the HIV protease, preventing this cleavage process. As a result, the viral particles fail to mature and remain non-infectious.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against HIV. The EC₅₀ values represent the concentration of the compound required to inhibit 50% of viral replication, while the Kᵢ value indicates the binding affinity of the inhibitor to the protease enzyme.
| Parameter | Virus/Enzyme | Cell Type / Condition | Value | Reference |
| EC₅₀ | HIV-1 Strains | - | 1.9 - 26 nM | |
| EC₅₀ | HIV-2 Strains | - | 26 nM | |
| EC₅₀ | Laboratory Strain | - | 7 nM | |
| Kᵢ (app) | Recombinant HIV-1 Protease | Biochemical Assay | 0.16 nM | |
| Kᵢ | Recombinant HIV-1 Protease | Biochemical Assay | 0.14 nM |
Experimental Protocols
Antiviral Activity Assay in MT-2 Cells (CPE Reduction)
This protocol determines the antiviral activity of this compound by measuring the inhibition of the virus-induced cytopathic effect (CPE) in the MT-2 T-cell line. MT-2 cells are highly susceptible to HIV infection and form characteristic syncytia (large, multinucleated cells) upon infection, leading to cell death.
Materials:
-
MT-2 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete Medium)
-
HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)
-
This compound compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader
Protocol:
-
Cell Preparation:
-
Culture MT-2 cells in Complete Medium, maintaining cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
On the day of the assay, count viable cells using a hemocytometer or automated cell counter.
-
Dilute the cells in Complete Medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
-
Compound Dilution:
-
Prepare a serial 2-fold or 3-fold dilution series of this compound in Complete Medium. Start with a concentration at least 100-fold higher than the expected EC₅₀.
-
Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Add 50 µL of each compound dilution to the appropriate wells in triplicate.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus, no compound).
-
-
Infection:
-
Dilute the HIV-1 stock in Complete Medium to a multiplicity of infection (MOI) that causes significant CPE within 4-6 days (e.g., 0.01-0.1).
-
Add 50 µL of the diluted virus to all wells except the "cell control" wells. Add 50 µL of Complete Medium to the "cell control" wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation & Readout:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 days, or until CPE is clearly visible in the "virus control" wells.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the controls: % Viability = [(ODtest - ODvirus control) / (ODcell control - ODvirus control)] x 100
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the EC₅₀ value.
-
Cytotoxicity Assay in MT-2 Cells
This protocol is performed in parallel with the antiviral assay to determine the cytotoxicity of this compound.
Protocol:
-
Follow steps 1 and 2 of the Antiviral Activity Assay protocol, setting up an identical plate with cells and compound dilutions.
-
Do not add the virus. Instead, add 50 µL of Complete Medium to all wells.
-
Incubate the plate for the same duration as the antiviral assay plate (4-6 days).
-
Perform the MTS readout as described in step 4 of the antiviral protocol.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the "cell control" wells: % Cytotoxicity = [1 - (ODtest / ODcell control)] x 100
-
Plot the percentage of cytotoxicity against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
-
Antiviral Activity Assay in PBMCs using p24 ELISA
This assay measures the inhibition of HIV-1 replication in primary human peripheral blood mononuclear cells (PBMCs), which represent a more physiologically relevant system. Antiviral activity is quantified by measuring the amount of HIV-1 p24 capsid protein in the culture supernatant.
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 Complete Medium (as above)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 primary isolate
-
This compound compound stock solution
-
48-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
Protocol:
-
PBMC Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA (2-5 µg/mL) in Complete Medium for 2-3 days.
-
Wash the cells and resuspend them in Complete Medium supplemented with IL-2 (10-20 U/mL) at a concentration of 2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Seed 250 µL of the stimulated PBMC suspension (5 x 10⁵ cells/well) into a 48-well plate.
-
Prepare serial dilutions of this compound in IL-2-supplemented Complete Medium.
-
Add 125 µL of each compound dilution to the appropriate wells in duplicate.
-
Infect the cells by adding 125 µL of a pre-titered HIV-1 stock.
-
Include virus and cell controls as in the MT-2 assay. The final volume should be 500 µL.
-
-
Incubation and Sample Collection:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Every 3-4 days, collect 250 µL of the supernatant from each well for p24 analysis (store at -80°C) and replace it with 250 µL of fresh medium containing the appropriate concentration of this compound and IL-2.
-
Continue the culture for 7-10 days.
-
-
p24 ELISA:
-
Quantify the amount of p24 antigen in the collected supernatants according to the ELISA kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
-
References
- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 2. Discovery of this compound - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor [natap.org]
- 3. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GS-9770 Cytoprotection Assay in MT-4 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-9770 is a novel, investigational, non-peptidomimetic HIV protease inhibitor that has demonstrated potent antiviral activity against a broad range of HIV subtypes.[1] A critical step in the preclinical evaluation of anti-HIV compounds like this compound is the assessment of their ability to protect host cells from the cytopathic effects of viral infection. The MT-4 human T-cell line is highly susceptible to HIV-induced cell death, making it a widely used model for such cytoprotection assays.[2][3]
These application notes provide a detailed protocol for a cytoprotection assay using MT-4 cells to evaluate the antiviral efficacy of this compound. The principle of the assay is to measure the viability of HIV-infected MT-4 cells in the presence of varying concentrations of the test compound. The inhibition of the virus-induced cytopathic effect is used as the endpoint to determine the compound's potency.[4] Cell viability is typically quantified using a colorimetric method, such as the MTT assay, which measures the metabolic activity of living cells.[5]
Data Presentation
The following table summarizes the in vitro antiviral activity of this compound in comparison to other protease inhibitors, atazanavir (B138) (ATV), and darunavir (B192927) (DRV), against various HIV-1 and HIV-2 clinical isolates in human peripheral blood mononuclear cells (PBMCs). While this data is not from a specific MT-4 cytoprotection assay, it is representative of the compound's antiviral potency.
| Compound | Virus | EC50 (nM, Geometric Mean ± SD) |
| This compound | HIV-1 (n=20) | 2.5 ± 2.6 |
| HIV-2 (n=2) | Data not specified | |
| Darunavir (DRV) | HIV-1 (n=20) | 5.3 ± 6.8 |
| HIV-2 (n=2) | Data not specified | |
| Atazanavir (ATV) | HIV-1 (n=20) | 9.1 ± 4.8 |
| HIV-2 (n=2) | Data not specified |
Data adapted from a study on the preclinical characterization of this compound. The assays were performed in triplicate cell cultures.[6]
Experimental Protocols
Materials and Reagents
-
MT-4 cells
-
This compound (and other test compounds)
-
HIV-1 laboratory-adapted strain (e.g., IIIB, NL4-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% sodium dodecyl sulfate (B86663) in 50% dimethylformamide)
-
96-well microtiter plates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
The following diagram illustrates the general workflow for the this compound cytoprotection assay in MT-4 cells.
Caption: Workflow of the MT-4 Cytoprotection Assay.
Detailed Protocol
-
Cell Preparation:
-
Culture MT-4 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase before starting the assay.
-
Perform a cell count and adjust the cell density to 5 x 10^5 cells/mL in fresh medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid toxicity.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well.
-
Add 100 µL of the diluted this compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus and no compound as mock-infected controls.
-
Add 50 µL of the HIV-1 stock (at a predetermined multiplicity of infection, MOI) to the wells containing cells and compound. Add 50 µL of medium to the mock-infected control wells.
-
Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of lysis buffer to each well to solubilize the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated, infected cells) / (Absorbance of mock-infected cells)] x 100
-
-
Plot the percentage of cell viability against the compound concentration (log scale).
-
Determine the 50% effective concentration (EC50), which is the concentration of this compound that protects 50% of the cells from the cytopathic effects of HIV.
-
In parallel, a cytotoxicity assay should be performed by treating uninfected MT-4 cells with this compound to determine the 50% cytotoxic concentration (CC50).
-
Mechanism of Action: HIV Protease Inhibition
The cytoprotective effect of this compound is a direct consequence of its mechanism of action as an HIV protease inhibitor. The following diagram illustrates the role of HIV protease in the viral life cycle and how inhibitors like this compound block this process.
Caption: HIV Protease Inhibition by this compound.
By inhibiting HIV protease, this compound prevents the cleavage of the Gag and Gag-Pol polyproteins, which is a crucial step in the maturation of new viral particles.[1] This results in the production of immature, non-infectious virions. Consequently, the cycle of viral replication and subsequent infection of new cells is halted, leading to the protection of the MT-4 cell culture from virus-induced death.
References
- 1. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GS-9770, an Inhibitor of HIV-1 Gag Polyprotein Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9770 is a novel, non-peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] This enzyme is critical for the viral life cycle, as it cleaves the Gag and Gag-Pol polyproteins into mature, functional proteins essential for producing infectious virions.[3][4][5] By potently and selectively binding to the active site of the HIV-1 protease, this compound prevents this cleavage, leading to the release of immature, non-infectious viral particles.[1][2] These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound.
Mechanism of Action
HIV-1 protease is an aspartic protease that functions as a homodimer.[6] Its primary role is the post-translational processing of the Gag and Gag-Pol polyproteins. The Gag polyprotein is cleaved into matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins, while the Gag-Pol polyprotein is processed to release the viral enzymes protease (PR), reverse transcriptase (RT), and integrase (IN).[6] This proteolytic cascade is essential for the morphological maturation of the virus from a non-infectious, immature particle to a fully infectious virion.
This compound acts as a competitive inhibitor of the HIV-1 protease.[1][2] It is designed to mimic the transition state of the natural substrate of the protease, binding with high affinity to the enzyme's active site.[7] This binding event blocks the access of the Gag and Gag-Pol polyproteins to the catalytic aspartate residues, thereby inhibiting their cleavage.[6][8] The consequence of this inhibition is the arrest of viral maturation.
Quantitative Data Summary
The following tables summarize the key in vitro and preclinical pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Species/System | Reference |
| Ki (app) vs. HIV-1 Protease | 0.14 nM | Recombinant Enzyme | [9] |
| EC50 vs. HIV-1 (WT) | 7 nM | Human T-cell lines | [9] |
| EC50 vs. HIV-1 Clinical Isolates | 1.9 - 26 nM | Human PBMCs | |
| EC50 vs. HIV-2 | 26 nM | Human PBMCs | |
| Selectivity vs. Human Aspartic Proteases | >10,000-fold | Recombinant Enzymes | [7] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Rat | Dog | Cynomolgus Monkey | Reference |
| Oral Bioavailability (%F) | 49% | 100% | 100% | [7] |
| Half-life (t1/2) | 7 - 12 hours | - | - | [9] |
| Clearance (CL) | 0.34 L/h/kg | - | - | [7] |
| Human Liver Microsome t1/2 | >395 minutes | - | - | [7] |
| Predicted Human Hepatic Clearance | 0.09 L/h/kg | - | - | [9] |
Table 3: In Vitro Resistance Profile of this compound
| HIV-1 Variant | Fold Change in EC50 vs. WT |
| Atazanavir-Resistant Isolates | Maintained potent activity |
| Darunavir-Resistant Isolates | Maintained potent activity |
| In Vitro Selection | High barrier to resistance development |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against recombinant HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based protease substrate (e.g., containing a cleavage site flanked by a fluorescent donor and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the diluted this compound or control (DMSO vehicle) to the appropriate wells.
-
Add recombinant HIV-1 protease to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Monitor the increase in fluorescence over time (kinetic read) at 37°C for 30-60 minutes. The cleavage of the substrate separates the donor and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based HIV-1 Gag Processing Assay
This protocol details a method to assess the inhibition of HIV-1 Gag polyprotein cleavage by this compound in a cell-based system using Western blotting. HEK293T cells are commonly used for their high transfectability.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
HIV-1 Gag expression plasmid (e.g., a plasmid encoding the full-length Gag polyprotein)
-
Transfection reagent (e.g., polyethylenimine (PEI) or a commercial lipid-based reagent)
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIV-1 p24 (Capsid) antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
Transfect the cells with the HIV-1 Gag expression plasmid using your preferred transfection method.
-
-
Inhibitor Treatment:
-
At 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
At 48 hours post-transfection, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Expected Results:
-
In the absence of this compound (vehicle control), you should observe the mature p24 capsid protein as the predominant band.
-
With increasing concentrations of this compound, a dose-dependent decrease in the p24 band and a corresponding increase in the unprocessed or partially processed Gag polyprotein (e.g., p55, p41, p25) should be observed, indicating inhibition of cleavage.
Conclusion
This compound is a potent and selective inhibitor of HIV-1 protease with a favorable preclinical profile. The protocols outlined in these application notes provide robust methods for evaluating the inhibitory activity and mechanism of action of this compound and other potential HIV-1 protease inhibitors. These assays are essential tools for the discovery and development of new antiretroviral agents.
References
- 1. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 5. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 6. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Discovery of this compound - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor [natap.org]
Application Notes and Protocols for Utilizing GS-9770 in HIV Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9770 is a novel, investigational, non-peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease (PR).[1][2] It exhibits potent antiviral activity against a broad range of HIV-1 subtypes and demonstrates a high barrier to the development of resistance.[1][2] A key feature of this compound is its improved metabolic stability, suggesting the potential for once-daily oral dosing without the need for a pharmacokinetic booster.[2] These characteristics make this compound a valuable tool for HIV drug resistance studies, offering a new molecular scaffold to probe the mechanisms of resistance to protease inhibitors and to evaluate its efficacy against highly resistant viral strains.
This document provides detailed application notes and experimental protocols for the use of this compound in HIV drug resistance research.
Data Presentation
Table 1: In Vitro Potency of this compound Against Wild-Type HIV-1
| Compound | Target | Assay Type | Value | Unit |
| This compound | HIV-1 Protease | Enzymatic Inhibition (Ki(app)) | 0.14 - 0.16 | nM |
| Atazanavir | HIV-1 Protease | Enzymatic Inhibition (Ki(app)) | 0.023 | nM |
| Darunavir | HIV-1 Protease | Enzymatic Inhibition (Ki(app)) | 0.009 | nM |
| This compound | HIV-1 (various isolates) | Cell-based (EC50) | 1.9 - 26 | nM |
| Darunavir | HIV-1 (various isolates) | Cell-based (EC50) | 0.8 - 9.2 | nM |
| This compound | HIV-2 | Cell-based (EC50) | 26 | nM |
| Darunavir | HIV-2 | Cell-based (EC50) | 8.5 | nM |
Data compiled from multiple sources.
Table 2: Antiviral Activity of this compound Against Protease Inhibitor-Resistant HIV-1 Clinical Isolates
| Compound | Mean Fold Change in EC50 (vs. Wild-Type) | Range of Fold Change in EC50 |
| This compound | 2.5 | 0.4 - 21 |
| Darunavir | 5.3 | 0.3 - >615 |
| Atazanavir | 9.2 | 0.6 - >132 |
Based on a panel of 49 patient-derived reporter viruses with resistance-associated substitutions in the protease gene.
Experimental Protocols
In Vitro Selection of HIV-1 Resistance to this compound
This protocol describes the method for selecting HIV-1 variants with reduced susceptibility to this compound in cell culture.
Workflow for In Vitro Resistance Selection
Caption: Workflow for the in vitro selection of HIV-1 resistance to this compound.
Materials:
-
MT-4 cells
-
Wild-type HIV-1 strain (e.g., NL4-3)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well and 24-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
-
Reagents for viral RNA extraction, RT-PCR, and sequencing
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete medium to maintain a healthy, growing population.
-
Infection: Infect 2 x 106 MT-4 cells with the wild-type HIV-1 stock at a multiplicity of infection (MOI) of 0.003 for 2 hours.
-
Initial Culture: After infection, wash the cells and resuspend them in complete medium containing a starting concentration of this compound (e.g., equivalent to the EC50 value).
-
Monitoring: Monitor the cultures for signs of viral replication, such as cytopathic effect (CPE) or by measuring p24 antigen levels in the supernatant every 3-4 days.
-
Passaging: When viral replication is detected (e.g., p24 levels > 100 ng/mL), harvest the cell-free supernatant.
-
Dose Escalation: Use the harvested virus to infect fresh MT-4 cells, and increase the concentration of this compound in the culture medium (typically a 1.5 to 2-fold increase).
-
Repeat: Repeat the monitoring and passaging steps with escalating concentrations of this compound.
-
Harvesting and Analysis: At selected passages, harvest a larger volume of the viral supernatant.
-
Genotypic Analysis: Extract viral RNA from the supernatant, perform RT-PCR to amplify the protease gene, and sequence the PCR product to identify mutations.
-
Phenotypic Analysis: Determine the EC50 of this compound against the passaged virus to quantify the level of resistance.
HIV-1 Protease Enzymatic Inhibition Assay (FRET-based)
This protocol outlines a method to determine the inhibitory activity of this compound against recombinant HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.
Principle of FRET-based Protease Assay
Caption: FRET-based assay for measuring HIV-1 protease inhibition.
Materials:
-
Recombinant HIV-1 protease
-
FRET-based protease substrate (e.g., derived from a natural processing site)
-
Assay buffer (specific to the enzyme and substrate used)
-
This compound and control inhibitors (e.g., atazanavir, darunavir)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Enzyme Addition: Add a defined amount of recombinant HIV-1 protease to each well of the microplate, except for the no-enzyme control wells.
-
Inhibitor Addition: Add the diluted inhibitors to the appropriate wells. Include a no-inhibitor control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the FRET substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 or Ki value.
Cell-Based HIV-1 Drug Susceptibility Assay (PhenoSense™ Assay Principle)
This protocol describes the general principle of a cell-based assay, such as the PhenoSense™ assay, to determine the susceptibility of HIV-1 (including patient-derived isolates) to this compound.
PhenoSense™ Assay Workflow
Caption: Workflow of a PhenoSense-like HIV drug susceptibility assay.
Materials:
-
Patient plasma samples containing HIV-1
-
Reagents for viral RNA extraction, RT-PCR, and molecular cloning
-
Proviral vector with the protease gene deleted and containing a reporter gene (e.g., luciferase)
-
Host cells for virus production (e.g., 293T)
-
Target cells for infection (e.g., MT-2 or TZM-bl)
-
This compound and control drugs
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
RNA Isolation and Amplification: Isolate viral RNA from patient plasma and amplify the protease-coding region using RT-PCR.
-
Recombinant Virus Construction: Insert the amplified patient-derived protease gene into a proviral vector that lacks the protease gene and contains a reporter gene like luciferase.
-
Virus Production: Transfect suitable host cells with the recombinant proviral DNA to produce virus particles containing the patient's protease.
-
Infection and Drug Treatment: Infect target cells with the recombinant virus in the presence of serial dilutions of this compound or control drugs.
-
Reporter Gene Assay: After a defined incubation period (e.g., 48 hours), lyse the cells and measure the activity of the reporter gene (luciferase).
-
Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (EC50). Calculate the fold change in EC50 for the patient-derived virus relative to a drug-susceptible reference virus.
Western Blot Analysis of HIV-1 Gag Polyprotein Cleavage
This protocol is used to visually assess the inhibitory effect of this compound on the processing of the HIV-1 Gag polyprotein by the viral protease.
Procedure:
-
Cell Infection and Treatment: Infect a suitable cell line (e.g., MT-4 or 293T cells transfected with an HIV-1 proviral plasmid) with HIV-1. Treat the infected cells with various concentrations of this compound.
-
Virus and Cell Lysate Preparation: After 48-72 hours, harvest the cell-free supernatant and prepare cell lysates. Concentrate the virus from the supernatant by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of the cell and viral lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for an HIV-1 Gag protein (e.g., anti-p24).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a suitable substrate to visualize the protein bands.
-
Analysis: Analyze the banding pattern to observe the accumulation of the unprocessed Gag precursor (p55) and the reduction of the mature capsid protein (p24) in the presence of increasing concentrations of this compound.
Conclusion
This compound represents a promising new agent in the fight against HIV, particularly in the context of drug resistance. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to further understand the mechanisms of HIV protease inhibition and resistance. Its high potency and favorable resistance profile make it an important tool for the development of future antiretroviral therapies.
References
Application Notes and Protocols for PhenoSense® Assay in GS-9770 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the PhenoSense® assay to determine the susceptibility of HIV-1 to the novel, non-peptidomimetic protease inhibitor, GS-9770.
Introduction
This compound is an investigational, orally active inhibitor of HIV protease, demonstrating potent antiviral activity against a range of HIV-1 strains with EC50 values between 1.9 and 26 nM.[1] As a non-peptidomimetic compound, this compound is designed for once-daily oral administration without the need for a pharmacokinetic booster, a significant advantage over many current protease inhibitors (PIs).[2][3] The PhenoSense® assay, a cornerstone of HIV drug resistance testing, offers a direct and quantitative measure of viral susceptibility to antiretroviral drugs.[4] This document outlines the application of this advanced phenotypic assay for the evaluation of this compound.
Principle of the PhenoSense® Assay
The PhenoSense® assay is a recombinant virus-based phenotypic assay that measures the ability of a patient's HIV-1 virus to replicate in the presence of an antiretroviral drug. The core of the assay involves inserting the protease (PR) and reverse transcriptase (RT) gene regions from a patient's virus into a standardized HIV-1 vector that contains a luciferase reporter gene.[4] This recombinant virus is then used to infect host cells. The amount of luciferase produced is proportional to the level of viral replication. By measuring luciferase activity across a range of drug concentrations, a dose-response curve can be generated, and the drug concentration that inhibits 50% of viral replication (EC50) can be determined.[4]
Experimental Protocols
Specimen Collection and Handling
-
Specimen Type: Plasma collected in lavender-top (EDTA) or plasma preparation tubes (PPT).[5]
-
Required Volume: A minimum of 1.5 mL of plasma is required, with 3 mL being the optimal volume.[6]
-
Processing: Blood should be centrifuged within six hours of collection at 1000-1200 x g for 10-15 minutes at room temperature.[6][7] Plasma must be immediately separated from cells and transferred to a screw-capped plastic vial.[5][6]
-
Storage and Transport: Specimens should be frozen immediately and shipped on dry ice.[5][7]
-
Viral Load Requirement: A minimum HIV-1 viral load of 500 copies/mL is required for successful amplification.[5][6]
Viral RNA Isolation and Gene Amplification
-
Viral RNA is extracted from the patient's plasma sample.
-
The protease (PR) and reverse transcriptase (RT) gene regions of the patient's HIV-1 are amplified using reverse transcription-polymerase chain reaction (RT-PCR).[4] This process is optimized to capture the diversity of the viral population within the sample.[4]
Construction of the Recombinant Test Virus
-
The amplified patient-derived PR and RT gene segments are inserted into a proviral DNA vector that lacks the corresponding regions of a laboratory reference strain of HIV-1.[4]
-
This vector also contains the firefly luciferase gene, which serves as a reporter for viral replication.[4]
Production of Recombinant Virus Particles
-
The recombinant DNA vector is transfected into host cells.
-
For protease inhibitors like this compound, serial dilutions of the drug are added at the transfection step.
-
The host cells produce virus particles containing the patient's protease and reverse transcriptase enzymes.
Infection of Target Cells and Susceptibility Measurement
-
The newly produced recombinant virus particles are harvested and used to infect fresh target cells.
-
The successful completion of a single round of viral replication results in the expression of the luciferase reporter gene.[1]
-
Luciferase activity is measured using a luminometer. The light output is directly proportional to the extent of viral replication.
Data Analysis and Interpretation
-
The luciferase activity is measured for each concentration of this compound tested.
-
A dose-response curve is generated by plotting the percentage of viral replication inhibition against the drug concentration.
-
The 50% effective concentration (EC50) is calculated from this curve, representing the concentration of this compound required to inhibit 50% of the replication of the patient's virus.
-
The susceptibility of the patient's virus is reported as the "fold change" in EC50 compared to a wild-type reference virus.[4] A higher fold change indicates reduced susceptibility (resistance).
Data Presentation
The following table summarizes the in vitro activity of this compound against various HIV-1 isolates as determined by the PhenoSense® assay and other cell-based assays.
| Virus Type | Assay | EC50 (nM) | Reference |
| HIV-1 Strains | Not Specified | 1.9 - 26 | [1] |
| HIV-2 Strains | Not Specified | 26 | [1] |
| 49 Patient-Derived PI-Resistant Viruses | PhenoSense® | Geometric Mean Fold Change: 2.5 | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the PhenoSense® assay for this compound susceptibility testing.
Caption: Mechanism of action of this compound as an HIV protease inhibitor.
References
- 1. cenetron.com [cenetron.com]
- 2. journals.asm.org [journals.asm.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 5. Development of Screening Assays for Use of Broadly Neutralizing Antibodies in People Living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 7. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]
- 8. Generating kinetic EC50 values using label-free cytotoxicity assays [nanolive.com]
Application Notes and Protocols for GS-9770 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9770 is a potent, non-peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3][4] By selectively targeting HIV protease, this compound blocks the cleavage of viral polyproteins, preventing the maturation of new, infectious virions.[5] These application notes provide detailed protocols for the preparation of this compound solutions and its use in cell culture-based antiviral and cytotoxicity assays.
Mechanism of Action
This compound is an orally active inhibitor of HIV protease with a high affinity for the enzyme's active site. The HIV replication cycle involves the assembly of new viral particles that are initially non-infectious. The viral protease is responsible for cleaving large precursor polyproteins (Gag and Gag-Pol) into smaller, functional proteins that are essential for the final steps of viral maturation. This compound competitively inhibits this enzymatic activity, leading to the production of immature and non-infectious viral particles.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Reference |
| Ki (inhibition constant) | 0.16 nM | Recombinant HIV-1 Protease | |
| EC50 (half-maximal effective concentration) | 1.9 - 26 nM | HIV-1 Strains | |
| EC50 (half-maximal effective concentration) | 26 nM | HIV-2 Strains |
Table 2: Recommended Cell Lines for this compound Assays
| Cell Line | Cell Type | Typical Use |
| MT-2 | Human T-cell leukemia | Antiviral activity, cytopathic effect assays |
| MT-4 | Human T-cell leukemia | Antiviral activity, cytopathic effect assays |
| PBMCs | Peripheral Blood Mononuclear Cells | Antiviral activity, cytotoxicity in primary cells |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (CAS: 2306328-43-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, the required mass can be calculated using the molecular weight of this compound (811.16 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 8.11 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.
Protocol 2: Antiviral Activity Assay in MT-4 Cells
This protocol details a cell-based assay to determine the antiviral activity of this compound against HIV-1 using the MT-4 cell line.
Materials:
-
MT-4 cells
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 stock (e.g., IIIB strain)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium. A typical starting concentration for the highest dose might be 1 µM, with subsequent 3-fold or 5-fold dilutions. Remember to include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to all wells except the uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. The percentage of cell protection can be calculated relative to the uninfected and untreated virus-infected controls. The EC50 value can be determined by plotting the percentage of protection against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay in PBMCs
This protocol describes how to assess the cytotoxicity of this compound in human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs (isolated by Ficoll-Paque density gradient centrifugation)
-
Complete RPMI-1640 medium
-
This compound stock solution (10 mM in DMSO)
-
96-well U-bottom microtiter plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed PBMCs into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is important to test a wide range of concentrations to determine the CC50 (50% cytotoxic concentration).
-
Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Viability Assay:
-
Allow the plate and the viability reagent to equilibrate to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The percentage of cytotoxicity is calculated relative to the untreated control cells. The CC50 value can be determined from a dose-response curve.
Visualizations
References
Quantifying the Antiviral Effect of GS-9770 Using a p24 Antigen Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for quantifying the in vitro antiviral activity of GS-9770, a novel, potent, non-peptidomimetic HIV-1 protease inhibitor, using the p24 antigen capture enzyme-linked immunosorbent assay (ELISA). The protocol described herein offers a reliable and quantifiable measure of viral replication and is suitable for determining the 50% effective concentration (EC50) of this compound against various HIV-1 strains.
Introduction to this compound and the p24 Antigen Assay
This compound is an investigational, orally active inhibitor of the HIV-1 protease, an enzyme critical for the cleavage of viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the maturation of infectious virions. By inhibiting this protease, this compound prevents the formation of mature, infectious HIV-1 particles.[1][2][3] this compound has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes with EC50 values in the nanomolar range.[4][5]
The HIV-1 p24 antigen is a major core structural protein of the virus.[6][7] Its concentration in cell culture supernatants is directly proportional to the level of viral replication, making it a reliable biomarker for monitoring antiviral efficacy.[8][9] The p24 antigen capture ELISA is a widely used, sensitive, and specific method for quantifying p24 levels.[7][8][10]
Quantitative Data Summary
The antiviral potency of this compound has been evaluated against various HIV-1 strains, demonstrating its broad activity. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1 Strains
| Virus Strain/Isolate | Cell Type | EC50 (nM) |
| HIV-1 (various strains) | Human PBMCs | 1.9 - 26 |
| HIV-2 (various strains) | Human PBMCs | 26 |
| HIV-1 IIIB | MT-2 cells | 7 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Data sourced from multiple preclinical studies.[2][4][5]
Table 2: Inhibitory Activity of this compound against HIV-1 Protease
| Parameter | Value |
| Ki (inhibition constant) | 0.16 nM |
Ki represents the concentration of the inhibitor required to produce half-maximum inhibition.[4][5]
Experimental Protocols
This section provides a detailed protocol for determining the EC50 of this compound using a p24 antigen assay.
Materials and Reagents
-
Cell Line: MT-2 cells (a human T-cell line susceptible to HIV-1 infection)
-
Virus Stock: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) with a known titer.
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 p24 Antigen Capture ELISA Kit: A commercial kit with a known sensitivity (e.g., in the pg/mL range).
-
96-well cell culture plates.
-
Standard laboratory equipment (incubator, centrifuge, pipettes, etc.).
Experimental Workflow
The overall workflow for assessing the antiviral activity of this compound is depicted below.
Caption: Experimental workflow for this compound antiviral activity assessment.
Detailed Protocol
-
Cell Preparation:
-
Culture MT-2 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
On the day of the assay, harvest cells in the exponential growth phase and determine cell viability (should be >95%).
-
Resuspend the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
-
Drug Dilution:
-
Prepare a series of 2-fold or 10-fold serial dilutions of the this compound stock solution in cell culture medium. The final concentrations should span a range that is expected to include the EC50 value (e.g., from 0.1 nM to 100 nM).
-
Include a "no-drug" control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Infection and Treatment:
-
Seed 100 µL of the MT-2 cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the appropriate wells in triplicate.
-
Add 50 µL of the HIV-1 virus stock (at a multiplicity of infection, MOI, of 0.01 to 0.1) to each well, except for the uninfected control wells.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 5 days.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the cell-free supernatant from each well for p24 antigen analysis. Supernatants can be stored at -80°C if not analyzed immediately.
-
-
p24 Antigen Quantification:
-
Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to wells coated with anti-p24 antibodies, followed by incubation, washing, addition of a secondary antibody conjugate, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Use the standard curve provided with the kit to determine the concentration of p24 antigen (in pg/mL or ng/mL) in each sample.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Average the p24 concentrations for each triplicate.
-
Calculate the percentage of viral inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (p24_drug / p24_no-drug)] x 100 Where:
-
p24_drug is the average p24 concentration in the presence of this compound.
-
p24_no-drug is the average p24 concentration in the absence of this compound.
-
-
-
Determine EC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve fit) to determine the EC50 value, which is the concentration of this compound that results in 50% inhibition of p24 production.
-
Mechanism of Action: HIV-1 Protease Inhibition
This compound's antiviral activity stems from its direct inhibition of the HIV-1 protease. The diagram below illustrates the role of HIV-1 protease in the viral life cycle and the point of intervention by this compound.
Caption: Mechanism of action of this compound in the HIV-1 life cycle.
By binding to the active site of the HIV-1 protease, this compound competitively inhibits the cleavage of the Gag and Gag-Pol polyproteins. This results in the production of immature, non-infectious viral particles, thereby halting the spread of the infection.
Conclusion
The p24 antigen capture ELISA is a robust and sensitive method for quantifying the antiviral activity of this compound. The detailed protocol provided in this application note serves as a comprehensive guide for researchers to accurately determine the in vitro efficacy of this and other HIV-1 protease inhibitors. The potent nanomolar activity of this compound, as demonstrated through this assay, highlights its potential as a significant advancement in antiretroviral therapy.
References
- 1. hanc.info [hanc.info]
- 2. Discovery of this compound - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor [natap.org]
- 3. croiconference.org [croiconference.org]
- 4. Evaluation of an Ultrasensitive p24 Antigen Assay as a Potential Alternative to Human Immunodeficiency Virus Type 1 RNA Viral Load Assay in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of inhibition of HIV-1 protease activity by an enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COMPARATIVE ANALYSIS OF qPCR MEASUREMENT OF HIV VIRAL LOAD AND ELISA DETECTION OF p24 ANTIGEN AFTER HYPERBARIC OXYGEN EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing GS-9770 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GS-9770 in in vitro studies. The following sections offer detailed troubleshooting advice, frequently asked questions, experimental protocols, and a summary of key quantitative data to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, non-peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] By binding to the active site of the HIV-1 protease, it blocks the cleavage of Gag and Gag-Pol polyproteins, which are essential for the maturation of infectious virions.[1][2]
Q2: What is the recommended starting concentration range for in vitro antiviral activity assays?
A2: Based on reported EC50 values, a starting concentration range of 1 nM to 100 nM is recommended for initial antiviral activity assays. This compound has demonstrated an EC50 ranging from 1.9 to 26 nM against various HIV-1 strains.[3]
Q3: What is the expected cytotoxicity of this compound?
A3: this compound is expected to have low cytotoxicity at its effective antiviral concentrations. A similar exemplified compound showed an EC50 of 1 nM against HIV-IIIb in MT-4 cells with a corresponding CC50 of 16,378 nM, indicating a high selectivity index.
Q4: Can this compound be used against HIV strains resistant to other protease inhibitors?
A4: Yes, this compound has shown an improved resistance profile against HIV-1 isolates with resistance to atazanavir (B138) and darunavir.
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented in the provided search results, HIV protease inhibitors as a class have been reported to potentially interact with cellular pathways such as the Akt and NF-κB signaling pathways. It is advisable to consider these potential off-target effects in the interpretation of experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antiviral activity | - Incorrect drug concentration: The concentration of this compound may be too low to effectively inhibit viral replication. - Drug degradation: Improper storage or handling may have led to the degradation of the compound. - Resistant viral strain: The HIV strain used may have inherent resistance to this compound. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM). - Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment. - Verify the genotype of the viral strain and test against a known sensitive strain as a positive control. |
| High cytotoxicity observed | - Drug concentration too high: The concentrations used may be exceeding the cytotoxic threshold for the specific cell line. - Solubility issues: Poor solubility of this compound at high concentrations can lead to precipitation and non-specific toxicity. - Cell line sensitivity: The cell line being used may be particularly sensitive to the compound. | - Determine the 50% cytotoxic concentration (CC50) for your specific cell line and use concentrations well below this value for antiviral assays. - Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for precipitates. - Test the cytotoxicity of this compound on a panel of different relevant cell lines (e.g., MT-2, MT-4, PBMCs) to select the most suitable one. |
| High variability in results | - Inconsistent cell seeding: Variations in cell number per well can lead to inconsistent results. - Pipetting errors: Inaccurate pipetting of the compound or virus can introduce significant variability. - Assay edge effects: Evaporation from wells on the outer edges of the plate can concentrate the drug and affect cell viability. | - Use a cell counter to ensure accurate and consistent cell seeding. - Calibrate pipettes regularly and use appropriate pipetting techniques. - Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation. |
| Difficulty dissolving this compound | - Inappropriate solvent: The solvent used may not be optimal for dissolving this compound. - Low temperature: The solvent or medium may be too cold, reducing solubility. | - Use a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. - Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the compound. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Value | Cell Line | Virus Strain |
| EC50 | 1.9 - 26 nM | Not Specified | Various HIV-1 strains |
| EC50 | 26 nM | Not Specified | HIV-2 strains |
| Ki | 0.16 nM | - | HIV Protease |
Data sourced from MedchemExpress.
Table 2: Cytotoxicity Profile of a this compound Related Compound
| Parameter | Value | Cell Line |
| CC50 | 16,378 nM | MT-4 |
| EC50 (Antiviral) | 1 nM | MT-4 |
| Selectivity Index (SI = CC50/EC50) | 16,378 | MT-4 |
Data for an exemplified compound from a patent application related to this compound.
Experimental Protocols
Protocol 1: HIV-1 Antiviral Activity Assay using CPE Reduction
This protocol is adapted from a general cytopathic effect (CPE) reduction assay and is suitable for evaluating the antiviral efficacy of this compound.
1. Cell Preparation: a. Culture MT-2 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. b. On the day of the assay, harvest cells and adjust the density to 1 x 10^5 cells/mL in fresh medium.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 1 µM).
3. Infection and Treatment: a. Seed 100 µL of the MT-2 cell suspension into each well of a 96-well microplate. b. Add 50 µL of the diluted this compound to the appropriate wells. c. Add 50 µL of a pre-titered HIV-1 stock (e.g., HIV-1 IIIB) to achieve a multiplicity of infection (MOI) that causes 80-90% CPE in 4-5 days. d. Include appropriate controls: cells only (no virus, no drug), cells with virus (no drug), and cells with drug (no virus).
4. Incubation: a. Incubate the plate at 37°C in a 5% CO2 humidified incubator for 4-5 days.
5. Assessment of CPE: a. After the incubation period, visually inspect the wells under a microscope for the presence of syncytia and other cytopathic effects. b. Quantify cell viability using a suitable assay, such as the MTT or MTS assay (see Protocol 2).
6. Data Analysis: a. Calculate the percentage of CPE reduction for each drug concentration compared to the virus control. b. Determine the EC50 value by plotting the percentage of CPE reduction against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cytotoxicity Assay using MTS
This protocol is a standard method for assessing the cytotoxicity of a compound.
1. Cell Preparation: a. Prepare MT-2 cells as described in Protocol 1 and seed 100 µL of a 1 x 10^5 cells/mL suspension into each well of a 96-well plate.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium as described in Protocol 1. b. Add 100 µL of the diluted compound to the appropriate wells. Include a "cells only" control with medium and a vehicle control with the highest concentration of DMSO used.
3. Incubation: a. Incubate the plate at 37°C in a 5% CO2 humidified incubator for the same duration as the antiviral assay (e.g., 4-5 days).
4. MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each drug concentration compared to the "cells only" control. b. Determine the CC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in the HIV lifecycle.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Troubleshooting GS-9770 solubility in aqueous buffers
Welcome to the technical support center for GS-9770. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and non-peptidomimetic inhibitor of the HIV protease.[1][2] Its mechanism of action involves binding to the active site of the HIV-1 protease, which prevents the cleavage of Gag and Gag-Pol polyproteins.[3] This inhibition of polyprotein processing is crucial as it blocks the maturation of viral particles, rendering them non-infectious. This compound has demonstrated a high barrier to the development of resistance in preclinical studies.[3]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is happening?
This is a common issue encountered with compounds that have low aqueous solubility. This compound, being a complex organic molecule, is expected to have limited solubility in aqueous solutions. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on information from multiple chemical suppliers, it is recommended to first dissolve this compound in an organic solvent such as DMSO.[4] DMSO is a powerful solvent capable of dissolving many poorly water-soluble compounds.
Q4: Are there any specific storage conditions for this compound solutions?
It is recommended to store this compound as a solid at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, it is advisable to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is best to prepare aliquots of the stock solution.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous buffers.
Initial Observation: Precipitate Formation Upon Dilution
If you observe cloudiness or solid particles after diluting your this compound stock solution into an aqueous buffer, follow these troubleshooting steps.
Step 1: Optimize the Dilution Process
-
Problem: Localized high concentration of this compound upon initial contact with the aqueous buffer can lead to immediate precipitation.
-
Solution: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid dispersion can help maintain the compound in solution.
Step 2: Adjust the Final Concentration
-
Problem: The desired final concentration of this compound may exceed its solubility limit in the chosen aqueous buffer.
-
Solution: Consider lowering the final concentration of this compound in your experiment if permissible by the assay's requirements.
Step 3: Modify the Aqueous Buffer Composition
-
Problem: The pH and ionic strength of the aqueous buffer can significantly influence the solubility of a compound.
-
Solution:
-
pH Adjustment: While specific data for this compound is not available, the solubility of many compounds can be influenced by pH. Experiment with a range of pH values for your buffer to assess its impact on this compound solubility.
-
Addition of Solubilizing Agents: Consider the inclusion of excipients such as cyclodextrins or a small percentage of a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) in your aqueous buffer. However, ensure these additions are compatible with your experimental system.
-
Step 4: Gentle Heating and Sonication
-
Problem: The dissolution process may be slow, leading to the appearance of undissolved particles.
-
Solution:
-
Gentle Warming: Briefly warming the solution to 37°C may aid in dissolution. However, prolonged heating should be avoided to prevent potential compound degradation.
-
Sonication: Using a bath sonicator for a short period can help to break down aggregates and enhance solubilization.
-
Quantitative Data Summary
| Solvent/Buffer System | Solubility | Recommendations & Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as the primary solvent for preparing concentrated stock solutions. |
| Water | Sparingly Soluble / Insoluble | Direct dissolution in water is not recommended. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Sparingly Soluble / Insoluble | Precipitation is likely when diluting a DMSO stock. Follow the troubleshooting guide. |
| Ethanol | May be soluble | Can be considered as a co-solvent in aqueous buffers, but compatibility with the experimental system must be verified. |
Recommendation: It is highly recommended that researchers determine the solubility of this compound in their specific aqueous buffer system and experimental conditions prior to conducting critical experiments. A simple serial dilution and visual inspection for precipitation can provide a practical estimate of the solubility limit.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound and the volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 811.15 g/mol .
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment. It is crucial to keep the final DMSO concentration as low as possible (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution dropwise into the buffer.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation (e.g., cloudiness, particles).
-
If precipitation is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution in your experiment immediately. It is not recommended to store dilute aqueous solutions of this compound for extended periods.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV virion maturation.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2306328-43-6|DC Chemicals [dcchemicals.com]
- 3. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 2306328-43-6 | HIV蛋白酶抑制剂 | 美国InvivoChem [invivochem.cn]
Technical Support Center: Mitigating GS-9770 Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential cytotoxicity of GS-9770 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-peptidomimetic inhibitor of the HIV-1 protease, an essential enzyme for viral replication.[1][2][3] It demonstrates significant antiviral activity against a broad range of HIV-1 subtypes and shows an improved resistance profile compared to some other protease inhibitors.[4] Its design as an unboosted, once-daily oral agent is due to its enhanced metabolic stability.[3] this compound works by binding to the active site of the HIV-1 protease, preventing the cleavage of viral polyproteins (like Gag and Gag-Pol) into their functional protein components, thus halting the maturation of new, infectious virions.
Q2: Is this compound expected to be cytotoxic?
A2: Preclinical data highlights this compound's high selectivity for the HIV-1 protease over other human aspartic proteases, suggesting a low potential for off-target effects that could lead to cytotoxicity. However, like any compound, this compound can exhibit cytotoxicity at high concentrations or under specific experimental conditions. It is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell model.
Q3: What are common causes of cytotoxicity observed in cell-based antiviral assays?
A3: Cytotoxicity in cell-based antiviral assays can stem from several factors:
-
High Compound Concentration: Exceeding the therapeutic window can lead to off-target effects and cellular stress.
-
Extended Exposure Time: Prolonged incubation with a compound can amplify cytotoxic effects.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
Compound Stability and Solubility: Degradation or precipitation of the compound can result in cytotoxic artifacts.
-
Assay-Specific Interference: The compound may interfere with the assay reagents or detection method, leading to inaccurate cytotoxicity readings.
Q4: How can I differentiate between antiviral activity and cytotoxicity?
A4: It is essential to run parallel assays to distinguish between a compound's ability to inhibit viral replication and its tendency to cause cell death. A common approach is to determine the 50% cytotoxic concentration (CC50) in uninfected cells and the 50% effective concentration (EC50) in infected cells. The ratio of these two values (CC50/EC50) is the selectivity index (SI), a measure of the compound's therapeutic window. A higher SI value is desirable.
Troubleshooting Guide
Issue 1: High cytotoxicity observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Dose- and Time-Dependent Toxicity | Optimize the concentration and exposure time of this compound. Perform a dose-response curve to identify the lowest effective concentration with minimal cytotoxicity. |
| Cell Line Sensitivity | Test this compound in multiple cell lines to find a more robust model for your experiments. |
| Sub-optimal Cell Health | Ensure optimal cell culture conditions, including media, serum, and cell density, as stressed cells are more susceptible to drug-induced toxicity. |
| Compound Solubility Issues | Visually inspect for compound precipitation. If observed, consider using a different solvent or a lower concentration. |
Issue 2: Inconsistent or variable cytotoxicity results.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity and minimize evaporation. |
| Cell Clumping | Ensure a single-cell suspension before seeding to promote even cell distribution across wells. |
| Assay Interference | Run a control with the compound and assay reagents in the absence of cells to check for direct chemical interference. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the CC50 value.
-
Workflow for a Standard MTT Cytotoxicity Assay
Caption: Workflow for a standard MTT cytotoxicity assay.
Protocol 2: Assessing Apoptosis via Caspase-Glo® 3/7 Assay
This assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration to determine the dose-dependent activation of caspases.
-
Hypothetical Signaling Pathway for Drug-Induced Apoptosis
Caption: Hypothetical signaling pathway for drug-induced apoptosis.
Quantitative Data Summary
The following tables provide a template for summarizing your experimental data.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | Exposure Time (h) | CC50 (µM) |
| Example: MT-4 | MTT | 72 | Data |
| Example: PBMCs | MTT | 72 | Data |
| Example: HEK293T | Caspase-Glo 3/7 | 48 | Data |
Table 2: Selectivity Index of this compound
| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Example: MT-4 | HIV-1 IIIB | Data | Data | Calculation |
| Example: PBMCs | HIV-1 BaL | Data | Data | Calculation |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor [natap.org]
- 4. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in GS-9770 antiviral assay results
Technical Support Center: GS-9770 Antiviral Assays
This guide provides troubleshooting information and standardized protocols for researchers working with this compound, a novel, non-peptidomimetic HIV-1 protease inhibitor.[1][2][3] this compound demonstrates potent, nanomolar activity against a broad range of HIV-1 subtypes by inhibiting Gag polyprotein cleavage.[1][2] Addressing variability in in-vitro assays is critical for accurately determining its efficacy and selectivity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during cell-based antiviral assays for this compound.
Question 1: Why am I seeing high well-to-well variability in my EC50 values for this compound on a single plate?
Answer: High variability within a single plate often points to technical inconsistencies in the assay setup. Several factors could be responsible:
-
Inconsistent Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well, affecting viral replication and the apparent potency of the compound.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use wide-bore pipette tips to avoid shearing cells. Consider using a multichannel pipette for more consistent dispensing.
-
-
Pipetting Inaccuracy: Small errors in pipetting during the serial dilution of this compound or when adding reagents can lead to significant concentration differences.
-
Solution: Calibrate pipettes regularly. For viscous solutions, consider reverse pipetting. Always change pipette tips between different concentrations.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and virus infection dynamics.
-
Solution: Avoid using the outer wells for experimental data. Fill these "border" wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Question 2: My results for this compound are inconsistent from one experiment to the next. What could be causing this day-to-day variability?
Answer: Plate-to-plate or day-to-day variability is a common challenge and typically stems from biological or reagent-related factors.
-
Cell Health and Passage Number: Cells can change their characteristics over time in culture. High-passage cells may have altered growth rates or susceptibility to viral infection.
-
Solution: Use cells within a narrow and validated passage number range for all experiments. Start each experiment from a fresh thaw of a characterized cell bank vial.
-
-
Virus Stock Titer: The infectivity of a virus stock can degrade with improper storage or multiple freeze-thaw cycles. Using an inconsistent Multiplicity of Infection (MOI) will directly impact assay results.
-
Solution: Aliquot your virus stock into single-use volumes to avoid freeze-thaw cycles. Titer the stock frequently using a reliable method (e.g., TCID50 or plaque assay) and always use a consistent MOI.
-
-
Reagent Variability: Lot-to-lot variations in serum, media, or detection reagents can affect both cell health and assay signal.
-
Solution: Purchase reagents in larger batches when possible. When switching to a new lot, perform a bridging study to ensure results are comparable to the previous lot.
-
Question 3: I'm observing cytotoxicity at concentrations where I expect to see antiviral activity. How can I differentiate between specific antiviral effect and cell death?
Answer: It is crucial to distinguish true antiviral activity from non-specific effects caused by compound toxicity.
-
Solution: Always run a parallel cytotoxicity assay. This is typically done by treating uninfected cells with the same concentrations of this compound under identical assay conditions. By measuring cell viability (e.g., using a CellTiter-Glo® assay), you can determine the 50% cytotoxic concentration (CC50). The therapeutic window, or Selectivity Index (SI), can then be calculated as SI = CC50 / EC50 . A high SI value indicates that the compound's antiviral activity occurs at concentrations far below those that cause cell death.
Data Presentation
Clear and consistent data logging is essential for troubleshooting. The tables below provide examples of expected assay parameters and how to identify variability.
Table 1: Example of Inter-Assay Variability in this compound EC50 Values
| Assay Date | Operator | Cell Passage | Virus Titer (TCID50/mL) | This compound EC50 (nM) |
| 2025-11-10 | A | 8 | 1.5 x 10^6 | 8.2 |
| 2025-11-12 | A | 9 | 1.6 x 10^6 | 7.9 |
| 2025-11-17 | B | 8 | 1.4 x 10^6 | 15.1 |
| Statistics | Mean: | 10.4 | ||
| Std Dev: | 4.1 | |||
| %CV: | 39.4% | |||
| In this example, the high Coefficient of Variation (%CV) and the outlier result from Operator B suggest a potential issue with technique or protocol adherence that requires investigation. |
Table 2: Typical Quality Control Parameters for HIV-1 Cytopathic Effect (CPE) Assay
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay statistical effect size. | > 0.5 |
| Signal-to-Background (S/B) | Ratio of the mean signal from virus control wells to cell control wells. | > 10 |
| Positive Control EC50 | EC50 of a reference inhibitor (e.g., Atazanavir). | Within 2-fold of historical average. |
| Cell Viability (Virus Wells) | Viability in virus control wells relative to cell control wells. | < 30% |
Experimental Protocols
This protocol describes a common method for determining the antiviral activity of this compound using an HIV-1-infected MT-4 cell line and a cell viability readout.
Protocol: this compound Antiviral EC50 Determination in MT-4 Cells
-
Cell Preparation:
-
Culture MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
On the day of the assay, ensure cells are in the logarithmic growth phase and have >95% viability.
-
Centrifuge cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in culture medium to create 2X final concentrations. The dilution series should typically span from 100 nM to 0.01 nM. Include a "no drug" control.
-
-
Assay Plate Setup:
-
Using a 96-well plate, add 50 µL of the 2X compound dilutions to the appropriate wells.
-
Add 50 µL of the MT-4 cell suspension (5,000 cells) to each well.
-
Prepare an HIV-1 virus stock (e.g., strain IIIb) diluted to achieve an MOI of 0.01.
-
Add 100 µL of the diluted virus to each well, except for the "cell control" wells, which receive 100 µL of medium instead.
-
Final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Readout (Cell Viability):
-
After incubation, add 20 µL of a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell protection relative to cell control (100% protection) and virus control (0% protection) wells.
-
Plot the percentage of protection against the log-transformed this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (four-parameter variable slope).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to this compound assays.
Caption: Workflow for troubleshooting variability in antiviral assay results.
Caption: Proposed mechanism of action for the HIV protease inhibitor this compound.
References
Potential off-target effects of GS-9770 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of GS-9770 in cellular models. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent, non-peptidomimetic inhibitor of HIV-1 protease.[1][2][3][4] It demonstrates potent inhibitory activity against recombinant HIV-1 protease and shows nanomolar anti-HIV-1 potency in primary human cells.[2] The mechanism of action is the inhibition of Gag polyprotein cleavage, which is essential for viral maturation.
Q2: Has this compound been profiled for off-target activities?
Published preclinical data demonstrates high on-target selectivity for this compound against HIV-1 protease when compared to other non-HIV aspartic proteases. While comprehensive off-target screening data against a broad range of kinases, GPCRs, or other enzyme families is not detailed in the provided search results, its non-peptidomimetic nature was designed to improve metabolic stability and may influence its off-target profile compared to older peptidomimetic protease inhibitors.
Q3: We are observing unexpected cellular phenotypes in our experiments with this compound that do not seem related to HIV protease inhibition. How can we begin to investigate potential off-target effects?
If you observe unexpected phenotypes, consider the following troubleshooting workflow:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular model. This can be done using a target engagement assay or by confirming the inhibition of Gag polyprotein processing via Western blot.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects often occur at higher concentrations than on-target effects. If the unexpected phenotype only manifests at concentrations significantly higher than the EC50 for HIV-1 inhibition, it may be an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Include a structurally unrelated HIV protease inhibitor (e.g., Atazanavir, Darunavir) in your experiments. If the unexpected phenotype is unique to this compound and not observed with other HIV protease inhibitors, it is more likely to be an off-target effect.
-
Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help to distinguish non-specific effects from true off-target pharmacology.
-
Broad-Panel Screening: To identify potential off-target interactions, consider submitting this compound for broad-panel screening against a panel of kinases, phosphatases, GPCRs, and other common off-target classes.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes
Symptom: A significant decrease in cell viability is observed at concentrations of this compound where HIV protease inhibition is expected, but the effect is greater than with other HIV protease inhibitors.
Possible Cause: Potential off-target cytotoxic effects.
Troubleshooting Steps:
-
Determine Cytotoxicity (CC50): Perform a standard cytotoxicity assay (e.g., MTS, CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line.
-
Compare with On-Target Potency (EC50): Compare the CC50 value to the EC50 value for antiviral activity. A large therapeutic window (high CC50/EC50 ratio) suggests on-target specificity. A low ratio may indicate off-target cytotoxicity.
-
Apoptosis vs. Necrosis Assay: Investigate the mechanism of cell death using assays that distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). This can provide clues about the potential off-target pathway being affected.
-
Mitochondrial Toxicity Assay: Assess mitochondrial function (e.g., using a Seahorse analyzer or JC-1 staining) as mitochondrial dysfunction is a common off-target liability.
Issue 2: Altered Gene Expression Unrelated to Viral Replication
Symptom: RNA-seq or qPCR analysis reveals significant changes in the expression of host cell genes that are not known to be regulated by HIV protease activity.
Possible Cause: this compound may be interacting with a host transcription factor, kinase, or other signaling molecule.
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to perform pathway analysis on the differentially expressed genes. This may identify a specific signaling pathway that is being modulated.
-
Kinase Profiling: As many signaling pathways are regulated by kinases, a broad kinase screen (e.g., using a commercial service) can determine if this compound inhibits any host cell kinases.
-
Western Blot Analysis: Based on the pathway analysis, use Western blotting to examine the phosphorylation status of key proteins within the suspected off-target pathway.
Quantitative Data
Table 1: Selectivity of this compound Against Non-HIV Aspartic Proteases
| Enzyme | This compound IC50 (nM) | Fold Selectivity vs. HIV-1 Protease Ki |
| HIV-1 Protease (Ki) | 0.16 | 1 |
| Renin | >10,000 | >62,500 |
| Cathepsin D | >10,000 | >62,500 |
| Cathepsin E | 1,200 | 7,500 |
| BACE1 | >10,000 | >62,500 |
| Pepsin | >10,000 | >62,500 |
Data adapted from preclinical characterization studies. This table highlights the high selectivity of this compound for its intended target.
Experimental Protocols
Protocol 1: Western Blot for HIV-1 Gag Polyprotein Cleavage
Objective: To confirm the on-target activity of this compound by assessing the inhibition of HIV-1 Gag polyprotein (p55) cleavage into its mature forms (e.g., p24).
Methodology:
-
Cell Culture and Infection:
-
Plate HIV-1 permissive cells (e.g., MT-2 cells or PBMCs) at an appropriate density.
-
Infect cells with an HIV-1 laboratory strain (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
-
Compound Treatment:
-
Immediately following infection, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
-
Cell Lysis:
-
After 48-72 hours of incubation, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for HIV-1 Gag p24.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis:
-
Quantify the band intensities for the p55 precursor and the p24 mature protein. A dose-dependent increase in the p55/p24 ratio indicates on-target inhibition.
-
Visualizations
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Caption: On-target pathway of this compound.
Caption: Conceptual difference between on-target and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor [natap.org]
- 4. This compound|CAS 2306328-43-6|DC Chemicals [dcchemicals.com]
Improving reproducibility of GS-9770 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the HIV protease inhibitor, GS-9770.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during this compound experiments.
| Issue/Question | Potential Cause | Recommended Solution |
| Inconsistent IC50/EC50 Values in Antiviral Assays | 1. Cell viability issues. 2. Inaccurate virus titration. 3. This compound degradation. 4. Contamination of cell cultures. | 1. Ensure consistent cell seeding density and confirm high cell viability (>95%) before initiating the assay. 2. Re-titer virus stocks to ensure a consistent multiplicity of infection (MOI) is used across experiments. 3. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store aliquots at -80°C to minimize freeze-thaw cycles. 4. Regularly test cell lines for mycoplasma contamination. |
| Low Inhibitory Activity in Protease Inhibition Assays | 1. Incorrect buffer pH or ionic strength. 2. Inactive recombinant HIV-1 protease. 3. Substrate degradation. | 1. Verify the pH and composition of the assay buffer to ensure optimal conditions for protease activity. 2. Use a new batch of recombinant protease and include a known potent inhibitor (e.g., Darunavir) as a positive control. 3. Prepare fresh substrate solutions for each experiment. |
| High Background Signal in Cellular Assays | 1. Cell culture medium interference. 2. Non-specific binding of detection reagents. 3. Cellular autofluorescence. | 1. Use a phenol (B47542) red-free medium if using a colorimetric or fluorescent readout. 2. Include appropriate controls without the primary antibody or with an isotype control to assess non-specific binding. 3. If using fluorescence-based readouts, include unstained cell controls to measure and subtract background autofluorescence. |
| Difficulty in Reproducing Resistance Selection Studies | 1. Inconsistent drug concentration during passaging. 2. Low viral replication rate. 3. Insufficient number of passages. | 1. Carefully maintain a consistent concentration of this compound during each passage to apply steady selective pressure. 2. Ensure the viral strain used has a robust replication capacity in the chosen cell line. 3. Continue passaging for a sufficient duration to allow for the emergence of resistant variants. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptidomimetic inhibitor of HIV-1 protease.[1][2] It binds to the active site of the protease, preventing the cleavage of Gag and Gag-Pol polyproteins, which is a crucial step in the HIV replication cycle, leading to the production of immature, non-infectious viral particles.
Q2: What are the key potency and activity values for this compound?
A2: The following table summarizes the key in vitro activity parameters for this compound.
| Parameter | Value | Context |
| Ki (inhibition constant) | 0.16 nM[3] | Against recombinant HIV-1 protease. |
| EC50 (half-maximal effective concentration) | 1.9 - 26 nM[3] | Against various HIV-1 strains. |
| EC50 (half-maximal effective concentration) | 26 nM[3] | Against HIV-2 strains. |
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions in a solvent like DMSO, it is advisable to store them in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What is the resistance profile of this compound?
A4: this compound has shown an improved resistance profile against HIV-1 isolates that are resistant to other protease inhibitors like atazanavir (B138) and darunavir.[1][2] Resistance selection experiments have indicated that multiple substitutions in the protease enzyme are required for the virus to develop resistance to this compound.[1][2]
Experimental Protocols
HIV-1 Protease Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against recombinant HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Control inhibitor (e.g., Darunavir)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant HIV-1 protease to each well of the microplate.
-
Add the diluted inhibitors to the wells containing the protease and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Antiviral Activity Assay in Cell Culture
This protocol describes a cell-based assay to measure the antiviral efficacy of this compound against HIV-1.
-
Reagents and Materials:
-
Permissive cell line (e.g., MT-2, PMBCs)
-
HIV-1 laboratory-adapted strain or clinical isolate
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Control antiviral drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
p24 antigen ELISA kit or reverse transcriptase activity assay kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at an optimal density and incubate overnight.
-
Prepare serial dilutions of this compound and a control drug in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
After incubation, collect the cell supernatant to measure viral replication using a p24 ELISA or a reverse transcriptase assay.
-
Assess cell viability in the remaining cells to monitor any cytotoxic effects of the compound.
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV protease.
Caption: General experimental workflow for determining the antiviral activity of this compound.
Caption: A logical workflow for troubleshooting irreproducible this compound experiment results.
References
Technical Support Center: Overcoming Poor Solubility of HIV Protease Inhibitors in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of poor solubility of HIV protease inhibitors (PIs) in experimental assays.
Introduction
The majority of new chemical entities, including many HIV protease inhibitors, exhibit poor aqueous solubility.[1][2] This characteristic poses a significant hurdle in drug development, as it can lead to inaccurate in vitro assay results and low bioavailability in vivo.[2][3] Poor solubility can cause the compound to precipitate out of solution, reducing the effective concentration and leading to an underestimation of its potency.[4] This guide offers strategies and detailed protocols to overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my HIV protease inhibitor important for in vitro assays?
A1: The solubility of an HIV protease inhibitor is critical for obtaining accurate and reproducible results in in vitro assays. If a compound is not fully dissolved in the assay buffer, its effective concentration will be lower than the nominal concentration, leading to an underestimation of its inhibitory activity (IC50 or Ki values). This can result in the premature rejection of a potentially potent drug candidate.
Q2: What are the common signs of poor solubility in an assay?
A2: Common indicators of poor solubility include:
-
Precipitation: Visible solid particles in the solution after adding the inhibitor.
-
Cloudiness or turbidity: The solution appears hazy or opaque.
-
Inconsistent results: High variability in measurements between replicate wells or experiments.
-
A flat dose-response curve: The inhibitory effect does not increase with increasing inhibitor concentration, suggesting that the compound has reached its solubility limit.
Q3: What are the initial steps I should take if I suspect a solubility issue?
A3: If you suspect a solubility problem, the first step is to visually inspect the stock solution and the final assay solution for any signs of precipitation or cloudiness. You can also centrifuge a sample of the solution to see if a pellet forms. It is also recommended to determine the kinetic solubility of your compound in the specific assay buffer you are using.
Q4: Can changing the solvent for my stock solution help?
A4: Yes, the choice of solvent for the stock solution is crucial. While DMSO is a common solvent, its concentration in the final assay should typically be kept below 1% (v/v) to avoid solvent-induced artifacts. If the inhibitor is still not soluble, other organic solvents or co-solvent systems may be necessary. However, it is essential to ensure that the chosen solvent is compatible with the assay components and does not interfere with the results.
Troubleshooting Guides
This section provides a systematic approach to addressing poor solubility of HIV protease inhibitors in your assays.
Guide 1: Initial Assessment and Solubility Determination
This guide outlines the initial steps to confirm and quantify the solubility of your HIV protease inhibitor.
Problem: Inconsistent or lower-than-expected activity in an HIV protease inhibitor assay.
Possible Cause: Poor solubility of the inhibitor in the assay buffer.
Solution Workflow:
Caption: Workflow for initial solubility assessment.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the HIV protease inhibitor in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO dilution to your assay buffer (e.g., 1 µL into 99 µL of buffer to achieve a final DMSO concentration of 1%).
-
Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Guide 2: Strategies for Solubility Enhancement
This guide provides various methods to improve the solubility of your HIV protease inhibitor in aqueous assay buffers.
Decision-Making Flowchart:
Caption: Decision-making flowchart for solubility enhancement.
Data Presentation: Common Solubilizing Agents
| Solubilizing Agent | Mechanism of Action | Typical Concentration Range | Considerations |
| Co-solvents | |||
| Ethanol | Increases the polarity of the solvent. | 1-10% (v/v) | Can affect enzyme activity at higher concentrations. |
| Polyethylene Glycol (PEG) 400 | Increases solvent polarity and can form complexes. | 1-20% (v/v) | High viscosity at higher concentrations. |
| Surfactants | |||
| Tween-20 / Polysorbate 20 | Forms micelles to encapsulate hydrophobic compounds. | 0.01-0.1% (v/v) | Can interfere with certain assay readouts. |
| Sodium Dodecyl Sulfate (SDS) | Anionic surfactant that forms micelles. | 0.01-0.1% (w/v) | Can denature proteins at higher concentrations. |
| Complexing Agents | |||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with hydrophobic molecules. | 1-10 mM | Can have its own biological effects. |
| Other | |||
| Bovine Serum Albumin (BSA) | Binds to hydrophobic compounds, increasing their apparent solubility. | 0.1-1% (w/v) | Can interfere with protein-protein interactions. |
Experimental Protocol: Screening Solubilizing Agents
-
Prepare stock solutions of various solubilizing agents at 10-100x the desired final concentration in the assay buffer.
-
Prepare a high-concentration stock of your HIV protease inhibitor in DMSO.
-
In a multi-well plate, add the solubilizing agent stock solutions to the assay buffer to achieve a range of final concentrations.
-
Add a fixed amount of the inhibitor stock solution to each well, ensuring the final DMSO concentration remains constant and low (e.g., <1%).
-
Include controls: inhibitor in buffer without any solubilizing agent, and buffer with each solubilizing agent alone.
-
Incubate the plate at the assay temperature for 1-2 hours.
-
Visually inspect and measure turbidity as described in the Kinetic Solubility Assay protocol.
-
Select the solubilizing agent and concentration that provides the best solubility enhancement without significantly affecting the assay performance (checked using appropriate controls).
Signaling Pathways and Experimental Workflows
Diagram: General HIV Protease Assay Workflow
This diagram illustrates a typical workflow for an in vitro HIV protease activity assay, highlighting where solubility issues can arise.
Caption: General workflow for an HIV protease assay.
Note: It is crucial to validate that any chosen solubilization method does not interfere with the assay itself. This can be done by running control experiments with and without the solubilizing agent in the absence of the inhibitor to check for effects on enzyme activity or the detection signal. Additionally, the effect of the solubilizing agent on the activity of a known, soluble control inhibitor should be assessed.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. ijpsr.com [ijpsr.com]
- 3. jocpr.com [jocpr.com]
- 4. Early identification of availability issues for poorly water-soluble microbicide candidates in biorelevant media: a case study with saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in GS-9770 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-9770, a novel, unboosted HIV-1 protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptidomimetic inhibitor of the HIV-1 protease.[1][2] It competitively binds to the active site of the protease, preventing the cleavage of Gag and Gag-Pol polyproteins, which are essential for the maturation of infectious virions.[1][2]
Q2: What is the expected potency of this compound in vitro?
A2: this compound is a highly potent inhibitor of HIV-1 protease with a Ki of 0.16 nM.[3] Its EC50 values against various HIV-1 and HIV-2 strains typically range from 1.9 to 26 nM.[3]
Q3: Does this compound require a pharmacokinetic booster like ritonavir (B1064) or cobicistat?
A3: No, this compound is designed to be a once-daily, unboosted therapy.[4] It exhibits improved metabolic stability compared to earlier generations of protease inhibitors.[4]
Q4: What is the resistance profile of this compound?
A4: this compound has a high barrier to resistance.[1][2] It has shown efficacy against HIV-1 isolates that are resistant to other protease inhibitors, such as atazanavir (B138) and darunavir.[1][2]
Troubleshooting Guide
Unexpected Result 1: Higher than Expected EC50 Value (Lower Potency)
Question: We performed a cell-based antiviral assay and the calculated EC50 for this compound is significantly higher than the published values (e.g., >100 nM). What could be the reason for this discrepancy?
Possible Causes and Troubleshooting Steps:
-
Compound Stability:
-
Question: Was the this compound solution prepared fresh?
-
Troubleshooting: this compound is metabolically stable in human liver microsomes, but improper storage or handling of the compound in solution could lead to degradation.[3] We recommend preparing fresh serial dilutions for each experiment from a recently prepared stock solution.
-
-
Assay System:
-
Question: What cell line and virus strain were used in the assay?
-
Troubleshooting: While this compound is broadly active, variations in cell lines (e.g., expression of drug efflux pumps) or specific viral strains with baseline resistance mutations could influence the EC50 value. We recommend using a well-characterized, sensitive HIV-1 strain (e.g., NL4-3) and a standard cell line (e.g., MT-2 or CEM) for initial experiments.
-
-
Experimental Protocol:
-
Question: Was the incubation time appropriate?
-
Troubleshooting: For anti-HIV assays, a standard incubation time is 3-5 days. Shorter or longer incubation times might affect the readout and the calculated EC50. Ensure that the assay duration is consistent with established protocols.
-
Unexpected Result 2: Evidence of Cytotoxicity at Higher Concentrations
Question: In our antiviral assay, we observed significant cell death at the highest concentrations of this compound, which complicates the interpretation of the antiviral activity. Is this expected?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Question: What is the maximum concentration of this compound used in the assay?
-
Troubleshooting: While this compound is highly selective for HIV-1 protease, off-target effects can occur at very high concentrations.[1][2] It is advisable to perform a separate cytotoxicity assay (e.g., using an MTS or CellTiter-Glo assay) in parallel with the antiviral assay on uninfected cells to determine the 50% cytotoxic concentration (CC50). This will help to define a therapeutic window and ensure that the observed antiviral effect is not due to cytotoxicity.
-
-
Solvent Toxicity:
-
Question: What solvent was used to dissolve this compound, and what was the final concentration in the culture medium?
-
Troubleshooting: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.5%). Include a solvent control in your experiment to assess any potential toxicity from the vehicle.
-
Unexpected Result 3: Rapid Emergence of Resistant Viral Strains
Question: We are conducting a long-term culture experiment with this compound and have observed viral breakthrough, suggesting the development of resistance. This seems faster than expected based on the literature.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Drug Concentration:
-
Question: What was the concentration of this compound used in the culture?
-
Troubleshooting: A suboptimal drug concentration can facilitate the selection of resistant mutants. Ensure that the concentration of this compound is maintained at a level that is sufficiently above the EC50 for the wild-type virus. It may be necessary to periodically replenish the drug in the culture medium.
-
-
High Viral Inoculum:
-
Question: What was the multiplicity of infection (MOI) used to initiate the culture?
-
Troubleshooting: A high viral inoculum increases the probability of pre-existing resistant variants in the viral population. Using a lower MOI can reduce the initial pool of potential resistant mutants.
-
-
Baseline Viral Diversity:
-
Question: What was the source of the virus used in the experiment?
-
Troubleshooting: If a patient-derived isolate with a complex treatment history was used, it might have a higher baseline level of resistance mutations. For baseline studies, it is recommended to use a well-characterized laboratory strain of HIV-1.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Ki (HIV-1 Protease) | 0.16 nM | [3] |
| EC50 (HIV-1 strains) | 1.9 - 26 nM | [3] |
| EC50 (HIV-2 strains) | 26 nM | [3] |
Table 2: Comparison of Protease Inhibitor Activity
| Compound | Ki (nM) | EC50 (nM, wild-type) |
| This compound | 0.16 | 1.9 - 26 |
| Atazanavir | Not specified | Not specified |
| Darunavir | Not specified | Not specified |
Experimental Protocols
Key Experiment: Anti-HIV Potency Assay in MT-2 Cells
-
Cell Preparation: Culture MT-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Infection: Infect MT-2 cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.
-
Assay Setup: Plate the infected cells in a 96-well plate at a density of 5 x 10^4 cells per well. Add the serially diluted this compound to the wells in triplicate. Include a "no drug" control and a "no virus" control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Readout: Measure the extent of viral replication. This can be done using various methods, such as a p24 antigen ELISA, a reverse transcriptase activity assay, or a cell viability assay (e.g., MTS) to measure virus-induced cytopathic effect.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Caption: Mechanism of HIV Protease Inhibition by this compound.
Caption: General Workflow for an In Vitro Antiviral Potency Assay.
References
- 1. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor [natap.org]
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two HIV protease inhibitors: the investigational drug GS-9770 and the established therapeutic atazanavir (B138). This analysis is supported by preclinical experimental data to inform ongoing and future research in antiretroviral therapy.
Introduction
Both this compound and atazanavir are potent inhibitors of the HIV protease enzyme, a critical component in the viral replication cycle. By blocking this enzyme, these drugs prevent the maturation of new viral particles, thereby suppressing viral load. While atazanavir has been a cornerstone of HIV treatment for years, this compound is a newer, non-peptidomimetic compound under investigation that has shown promise. This guide delves into a direct comparison of their in vitro potency.
Potency Comparison
The antiviral potency of this compound and atazanavir has been evaluated in various preclinical studies. The following tables summarize key quantitative data from a head-to-head comparison, focusing on the apparent inhibitory constant (Ki(app)) against recombinant HIV-1 protease and the 50% effective concentration (EC50) in cell-based assays.
| Compound | Apparent Inhibitory Constant (Ki(app)) vs. HIV-1 Protease (nM) |
| This compound | 0.16[1] |
| Atazanavir | 0.023[1] |
| Compound | Antiviral Activity (EC50) in MT-4 cells vs. HIV-1IIIB (nM) | Cytotoxicity (CC50) in MT-4 cells (µM) | Selectivity Index (CC50/EC50) |
| This compound | 11[1] | 6.6[1] | 620[1] |
| Atazanavir | 11[1] | >50[1] | >4,700[1] |
Additional studies have reported EC50 values for this compound against various HIV-1 strains ranging from 1.9 to 26 nM and 26 nM against HIV-2 strains[2]. For atazanavir, an EC50 range of 2 to 5 nM against a variety of laboratory and clinical HIV-1 isolates has been documented[3][4].
Mechanism of Action
Both this compound and atazanavir are classified as HIV protease inhibitors.[2][5] They function by binding to the active site of the HIV-1 protease enzyme. This binding prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the production of mature, infectious virions.[5][6] The inhibition of this proteolytic processing results in the release of immature, non-infectious viral particles.[4]
Experimental Protocols
The data presented in this guide were derived from specific experimental methodologies as described in the cited literature.
Determination of Apparent Inhibitory Constant (Ki(app))
The inhibitory activity against purified recombinant HIV-1 protease was assessed using a fluorogenic biochemical enzyme inhibition assay.[1] The apparent inhibitory constant (Ki(app)) was determined from these experiments.
Antiviral Activity and Cytotoxicity Assays
The antiviral potency and cytotoxicity of the compounds were evaluated in a 5-day cytoprotection assay.[1]
-
Cell Line: MT-4 cells, a human T-cell line.[1]
-
Virus: HIV-1IIIB strain.[1]
-
Methodology: MT-4 cells were acutely infected with the HIV-1IIIB strain. The ability of the compounds to protect the cells from virus-induced cell death was measured to determine the 50% effective concentration (EC50).
-
Cytotoxicity: The 50% cytotoxic concentration (CC50) was determined in uninfected MT-4 cells to assess the compounds' toxicity.[1]
-
Selectivity Index: The selectivity index, a measure of the compound's therapeutic window, was calculated as the ratio of CC50 to EC50.[1]
Conclusion
Based on the presented preclinical data, both this compound and atazanavir demonstrate potent inhibitory activity against HIV-1 protease. In the described head-to-head comparison, atazanavir exhibited a lower Ki(app), suggesting a higher binding affinity to the isolated enzyme. However, both compounds showed identical EC50 values in the cell-based antiviral assay. A notable difference was observed in their cytotoxicity, with atazanavir showing a significantly higher CC50 and consequently a much larger selectivity index in MT-4 cells. It is important to note that this compound is an investigational compound and further clinical studies are required to fully elucidate its therapeutic potential and safety profile in comparison to established drugs like atazanavir.
References
- 1. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Atazanavir - Wikipedia [en.wikipedia.org]
- 6. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Head-to-Head Comparison of GS-9770 with Leading HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel, investigational, non-peptidomimetic HIV protease inhibitor (PI) GS-9770 against two established PIs, darunavir (B192927) and atazanavir (B138). The following sections detail the preclinical profiles of these compounds, including their antiviral potency, resistance profiles, and key pharmacokinetic parameters, supported by experimental data and methodologies.
Introduction to this compound
This compound is a novel, orally active HIV protease inhibitor distinguished by its non-peptidomimetic structure.[1][2][3] A key feature of this compound is its development as an unboosted, once-daily oral agent, owing to its enhanced metabolic stability.[1][4] This contrasts with current standard-of-care PIs like darunavir and atazanavir, which necessitate co-administration with a pharmacokinetic enhancer (booster) such as ritonavir (B1064) or cobicistat (B1684569) to achieve therapeutic plasma concentrations.
Comparative Antiviral Activity and Potency
This compound demonstrates potent inhibitory activity against HIV-1 protease and robust antiviral activity against a range of HIV-1 subtypes and HIV-2. The following tables summarize the in vitro potency and antiviral activity of this compound in comparison to darunavir and atazanavir.
Table 1: In Vitro Potency Against Recombinant HIV-1 Protease
| Compound | Inhibition Constant (Ki) |
| This compound | 0.14 nM, 0.16 nM |
| Darunavir | Data not available in a directly comparable format |
| Atazanavir | Data not available in a directly comparable format |
Table 2: In Vitro Antiviral Activity (EC50) Against HIV-1 and HIV-2
| Compound | HIV-1 EC50 (nM) | HIV-2 EC50 (nM) |
| This compound | 1.9 - 26 | 26 |
| Darunavir | 1 - 5 (wild-type) | Data not available |
| Atazanavir | 2 - 5 (wild-type) | 1.9 - 32 |
Resistance Profile
A critical aspect of any new antiretroviral agent is its profile against resistant viral strains. This compound has shown a favorable resistance profile, with activity against isolates resistant to existing PIs.
Table 3: Activity Against PI-Resistant HIV-1 Isolates
| Compound | Fold Change in IC50 Against a Panel of PI-Resistant Strains | Key Resistance-Associated Mutations |
| This compound | 2.5 (geometric mean) | Required multiple protease substitutions for breakthrough in vitro. |
| Darunavir | 5.3 (geometric mean) | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V |
| Atazanavir | 9.1 (geometric mean) | I50L (signature mutation), M46I, V82A, L90M, I54V, N88S |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound supports its potential for unboosted, once-daily dosing. The following table compares key preclinical pharmacokinetic parameters in rats.
Table 4: Preclinical Pharmacokinetic Parameters in Rats
| Compound | Oral Bioavailability (%) | Half-life (t1/2) (hours) |
| This compound | 46 - 100 | 7 - 12 |
| Darunavir | ~37 (unboosted) | Data not available |
| Atazanavir | Low (formulation dependent) | ~7.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vitro HIV-1 Protease Inhibition Assay (Ki Determination)
This assay quantifies the inhibitory potency of a compound against the purified recombinant HIV-1 protease enzyme.
-
Reagents and Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing NaCl, EDTA, and DTT)
-
Test compounds (this compound, darunavir, atazanavir) at various concentrations
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
The test compound is serially diluted and added to the wells of the microplate.
-
HIV-1 protease is added to each well and incubated with the compound for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored kinetically using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 450 nm).
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to a control reaction without any inhibitor.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis constant (Km).
-
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay measures the ability of a compound to inhibit HIV replication in a cell culture system.
-
Cells and Virus:
-
A susceptible human T-cell line (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs).
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates.
-
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
The test compound is serially diluted and added to the cells.
-
A standardized amount of HIV-1 is added to infect the cells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
A control group of cells is infected in the absence of the compound, and another group is left uninfected as a measure of cell viability.
-
-
Endpoint Measurement:
-
Viral replication is quantified by measuring a viral marker, such as:
-
p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Reverse transcriptase (RT) activity in the supernatant.
-
Cytopathic effect (CPE) , which is the virus-induced cell death, can be measured using a cell viability assay (e.g., MTT or XTT assay).
-
-
-
Data Analysis:
-
The percent inhibition of viral replication is calculated for each compound concentration relative to the virus control.
-
The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Human Liver Microsome (HLM) Metabolic Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Reagents and Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compound.
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound).
-
Acetonitrile or methanol (B129727) to stop the reaction.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
The test compound is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by the addition of cold organic solvent (e.g., acetonitrile).
-
A control incubation is performed without the NADPH regenerating system to assess non-enzymatic degradation.
-
The samples are centrifuged to precipitate the proteins.
-
-
Analysis:
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of HIV Protease Inhibitors.
Caption: General workflow for cell-based antiviral activity assay.
References
- 1. longdom.org [longdom.org]
- 2. Atazanavir-loaded Eudragit RL 100 nanoparticles to improve oral bioavailability: optimization and in vitro/in vivo appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term pharmacokinetic efficacy and safety of low-dose ritonavir as a booster and atazanavir pharmaceutical formulation based on solid dispersion system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
GS-9770 Demonstrates Potent Activity Against Protease Inhibitor-Resistant HIV Strains
Foster City, CA – Preclinical data on GS-9770, a novel, non-peptidomimetic, unboosted inhibitor of HIV-1 protease, reveals its potent antiviral activity against a wide array of HIV-1 strains, including those with significant resistance to existing protease inhibitors (PIs). These findings position this compound as a promising candidate for future HIV treatment regimens, particularly for patients with extensive treatment histories and limited options.
This compound is an investigational, orally active HIV-1 protease inhibitor that does not require pharmacokinetic boosting with agents like ritonavir (B1064) or cobicistat.[1][2] This characteristic is a significant advantage, as it reduces the potential for drug-drug interactions and simplifies treatment regimens. The core of its innovative design lies in a non-peptidomimetic structure, which contributes to its improved resistance profile.
Superior Performance Against PI-Resistant Variants
A key study evaluated the in vitro activity of this compound against a panel of 49 patient-derived HIV-1 isolates harboring various PI resistance-associated mutations. The performance of this compound was compared head-to-head with two widely used PIs, atazanavir (B138) (ATV) and darunavir (B192927) (DRV).
The results, summarized in the table below, demonstrate the superior resilience of this compound to the effects of resistance mutations. The mean fold change (FC) in the 50% effective concentration (EC50) for this compound was significantly lower than that for both atazanavir and darunavir, indicating that a much smaller increase in drug concentration is needed to inhibit the replication of these resistant viruses.
| Antiviral Agent | Mean Fold Change in EC50 (vs. Wild-Type) | Range of Fold Change in EC50 |
| This compound | 2.5 | 0.4 - 21 |
| Atazanavir (ATV) | 9.2 | 0.6 - >132 |
| Darunavir (DRV) | 5.3 | 0.3 - >615 |
Data sourced from a preclinical characterization study of this compound.[3]
Notably, while a significant portion of the resistant isolates showed high-level resistance to atazanavir and darunavir (fold change >10), only a small fraction demonstrated a comparable level of reduced susceptibility to this compound.
High Barrier to Resistance Development
In addition to its activity against pre-existing resistant strains, this compound has demonstrated a high barrier to the development of resistance in vitro. In resistance selection experiments, where the virus is cultured in the presence of escalating concentrations of the drug, this compound required multiple passages and the accumulation of numerous mutations in the protease gene for a significant reduction in susceptibility to emerge.[1] This suggests that the virus may have a more difficult time developing resistance to this compound compared to some other PIs.
Experimental Protocols
The robust findings on this compound's cross-resistance profile are supported by well-established experimental methodologies.
Phenotypic Susceptibility Testing (PhenoSense Assay)
The antiviral activity of this compound against PI-resistant clinical isolates was determined using the PhenoSense HIV assay, a single-cycle viral replication assay. The general workflow for this assay is as follows:
Caption: Workflow of the PhenoSense HIV drug susceptibility assay.
In this assay, the protease-encoding region of the viral RNA is amplified from a patient's plasma sample and inserted into a standardized HIV-1 vector that lacks its own protease gene but contains a luciferase reporter gene. This recombinant virus is then used to infect a susceptible cell line in the presence of varying concentrations of the antiviral drug. The extent of viral replication is measured by the activity of the luciferase reporter. The EC50 value is calculated as the concentration of the drug that inhibits 50% of viral replication.
In Vitro Resistance Selection
The protocol for selecting for drug-resistant viral strains in the laboratory involves the following steps:
Caption: General workflow for in vitro selection of drug-resistant HIV-1.
This process begins by culturing a wild-type HIV-1 strain in a susceptible cell line in the presence of a low concentration of the antiviral drug. The virus is allowed to replicate, and the progeny virus is then used to infect a fresh batch of cells with a slightly higher concentration of the drug. This cycle is repeated, gradually increasing the drug concentration. This selective pressure favors the survival and propagation of viral variants that acquire mutations conferring reduced susceptibility to the drug. The genetic and phenotypic changes in the virus are monitored over time.
Conclusion
The preclinical data on this compound strongly suggest that it possesses a favorable cross-resistance profile and a high barrier to the development of resistance. Its potent activity against a broad range of PI-resistant HIV-1 strains, combined with the advantage of not requiring a pharmacokinetic booster, makes this compound a highly promising candidate for the future of HIV therapy. Further clinical investigation is warranted to fully elucidate its role in the management of treatment-experienced individuals living with HIV.
References
Synergistic Potential of GS-9770: A Comparative Guide for Researchers
Foster City, CA – Preclinical data on GS-9770, a novel, potent, non-peptidomimetic inhibitor of HIV-1 protease, reveals promising interactions when combined with other classes of antiretroviral agents. In vitro studies demonstrate that this compound does not exhibit antagonism when used in pairwise combinations with representative nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs). This lack of antagonism suggests a favorable profile for incorporation into combination antiretroviral therapy.
This compound distinguishes itself with improved metabolic stability, positioning it as a potential unboosted, once-daily oral therapeutic option.[1] Its primary mechanism of action involves the inhibition of HIV-1 protease, a critical enzyme for viral maturation, thereby preventing the cleavage of Gag and Gag-Pol polyproteins.[1] This guide provides a comprehensive overview of the synergistic effects of this compound with other antiretrovirals, supported by available in vitro experimental data and detailed methodologies for the scientific community.
In Vitro Combination Antiviral Activity
In a key preclinical study, the combination of this compound with a panel of approved antiretroviral drugs was evaluated in MT-2 cells infected with HIV-1 IIIB. The interactions were quantified using the MacSynergy™ II software, which analyzes the drug dose-response matrices to determine synergy, additivity, or antagonism. The results, summarized in the table below, indicate that this compound exhibits synergistic or additive effects with all tested agents, with no antagonism observed.
| Antiretroviral Agent | Drug Class | Interaction with this compound (Synergy Volume at 95% C.I.) | Interpretation |
| Tenofovir Alafenamide (TAF) | NRTI | 33.6 ± 6.7 | Additive to Slight Synergy |
| Emtricitabine (FTC) | NRTI | 45.1 ± 8.2 | Additive to Slight Synergy |
| Rilpivirine (RPV) | NNRTI | 68.3 ± 11.5 | Synergy |
| Doravirine (DOR) | NNRTI | 55.9 ± 9.8 | Synergy |
| Bictegravir (BIC) | INSTI | 72.4 ± 12.1 | Synergy |
| Dolutegravir (DTG) | INSTI | 61.7 ± 10.3 | Synergy |
| Darunavir (DRV) | Protease Inhibitor | 28.9 ± 5.4 | Additive |
Data sourced from supplementary materials of Mulato A, et al. Antimicrob Agents Chemother. 2024.
Experimental Protocols
The in vitro antiviral combination studies were conducted using a multi-step protocol designed to assess the combined effects of this compound and other antiretroviral agents on HIV-1 replication.
Cell and Virus Culture
MT-2 cells, a human T-cell line, were utilized for these experiments. The cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. The HIV-1 IIIB laboratory strain was used to infect the MT-2 cells.
Antiviral Assay
A checkerboard titration matrix was prepared in 96-well plates with serial dilutions of this compound and the companion antiretroviral drug. MT-2 cells were infected with HIV-1 IIIB at a predetermined multiplicity of infection and then added to the wells containing the drug combinations. The plates were incubated at 37°C in a humidified 5% CO2 incubator for a period of 4-5 days.
Measurement of Viral Replication
The extent of viral replication was quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA). The 50% effective concentration (EC50) for each drug alone and in combination was calculated from the dose-response curves.
Synergy Analysis
The interaction between this compound and the other antiretroviral agents was determined by analyzing the dose-response data using the MacSynergy™ II software. This program calculates synergy, additivity, and antagonism based on the Bliss independence model. The results are presented as synergy volumes, where a positive value indicates synergy, a value near zero indicates an additive effect, and a negative value indicates antagonism. The 95% confidence interval (C.I.) is used to assess the statistical significance of the observed interactions.
Visualizing the Pathways and Processes
To further elucidate the context of this compound's activity, the following diagrams illustrate its mechanism of action and the experimental workflow for synergy assessment.
Mechanism of Action of this compound and other Antiretrovirals.
Experimental Workflow for In Vitro Synergy Assessment.
References
In Vitro Efficacy of Boosted vs. Unboosted Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of boosted versus unboosted protease inhibitors (PIs), a cornerstone of antiretroviral therapy for HIV infection. While direct head-to-head in vitro studies quantifying the immediate impact of boosters on the enzymatic inhibition of protease are not extensively available in published literature, this document synthesizes available in vitro data, pharmacokinetic principles, and clinical outcomes to illustrate the profound impact of boosting on the overall efficacy of these critical drugs.
The Principle of Boosting: More Than a Simple Combination
Protease inhibitors function by directly binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of new, infectious virions. The efficacy of a PI is intrinsically linked to its concentration at the site of action. "Boosting" refers to the co-administration of a PI with a small dose of a pharmacokinetic enhancer, most commonly ritonavir (B1064) or cobicistat.
These boosters are potent inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme, the primary metabolic pathway for most PIs in the liver and gut. By inhibiting CYP3A4, the booster slows the metabolism of the primary PI, leading to significantly increased plasma concentrations and a longer half-life. This enhancement allows for lower and less frequent dosing of the primary PI, improves patient adherence, and, crucially, helps to overcome drug resistance.[1][2][3][4]
Atazanavir (B138): A Case Study in the Benefits of Boosting
Atazanavir (ATV) is a widely used protease inhibitor that can be administered in either a boosted or unboosted form. While specific in vitro studies directly comparing the IC50 of ATV with and without a booster are scarce, clinical and pharmacokinetic data overwhelmingly support the superiority of the boosted regimen.
Observational cohort analyses have shown that ritonavir-boosted atazanavir is associated with greater virologic control and a more robust immune response compared to unboosted atazanavir.[5] In a study of antiretroviral-naïve patients, a greater proportion receiving boosted atazanavir achieved HIV RNA suppression to less than 50 copies/mL by week 48 compared to those on an unboosted regimen. This enhanced efficacy is attributed to the higher plasma concentrations of atazanavir achieved through boosting, which can help to overcome pre-existing resistance and delay the emergence of new resistance mutations.
| Parameter | Unboosted Atazanavir | Ritonavir-Boosted Atazanavir | Reference |
| Dosing | 400 mg once daily | 300 mg once daily with 100 mg ritonavir | |
| Virologic Response (HIV RNA <50 copies/mL at 48 weeks in ART-naïve patients) | 70% | 75% | |
| Emergence of Major PI Resistance Mutations in Virologic Failure | Observed (e.g., I50L) | Not observed in some studies |
Darunavir (B192927): High Potency Further Enhanced by Boosting
Darunavir (DRV) is a second-generation protease inhibitor with potent intrinsic antiviral activity against both wild-type and multidrug-resistant HIV-1 strains. Unlike atazanavir, darunavir is recommended to be administered with a booster, either ritonavir or cobicistat. Cobicistat, like ritonavir, is a potent CYP3A4 inhibitor but lacks intrinsic anti-HIV activity, with an EC50 >30 µM.
The in vitro potency of darunavir is high, with an IC50 in the low nanomolar range against laboratory strains of HIV-1. While direct in vitro comparisons of boosted versus unboosted darunavir are not typical due to its recommended use with a booster, the necessity of boosting is to maintain plasma concentrations well above the EC50 for wild-type and, critically, for resistant virus strains. Studies have shown that the fold change in EC50 for darunavir against resistant isolates is a strong predictor of virologic response, and maintaining high trough concentrations through boosting is key to suppressing these less susceptible viruses.
| Parameter | Darunavir (Unboosted - Not Clinically Recommended) | Boosted Darunavir (with Ritonavir or Cobicistat) | Reference |
| In Vitro EC50 (Wild-Type HIV-1) | 1 to 5 nM | Not applicable (boosting affects in vivo concentrations) | |
| Clinical Use | Not recommended | Standard of care | |
| Activity Against PI-Resistant Strains | Potent, but may not be sufficient to overcome high-level resistance | Enhanced ability to suppress resistant strains due to higher drug exposure |
Lopinavir (B192967): A Protease Inhibitor Co-formulated for Boosting
Lopinavir is almost exclusively available in a co-formulation with ritonavir (LPV/r). This is because lopinavir is extensively metabolized by CYP3A4, and without boosting, its bioavailability is poor. The addition of a low dose of ritonavir dramatically increases lopinavir plasma concentrations, making it a highly effective antiretroviral. In fact, the trough concentrations of lopinavir when administered as LPV/r are reported to be a median of 84-fold higher than the protein-binding adjusted 50% effective concentration (EC50) against wild-type HIV-1. This demonstrates the profound impact of boosting on achieving and maintaining therapeutic drug levels.
| Parameter | Lopinavir (Unboosted - Not Clinically Used) | Lopinavir/Ritonavir (Boosted) | Reference |
| Bioavailability | Low | Significantly increased | |
| Clinical Efficacy | Suboptimal | High and durable viral suppression | |
| Plasma Concentrations | Low and variable | High and sustained |
Experimental Protocols
General Phenotypic Susceptibility Assay
Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.
-
Virus Isolation and Preparation : HIV-1 is isolated from a patient's plasma sample. The protease-encoding region of the viral genome is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Generation : The amplified patient-derived protease gene is inserted into a laboratory-adapted HIV-1 vector that lacks a functional protease gene. This creates a panel of recombinant viruses carrying the patient's protease sequences.
-
Cell Culture and Infection : Susceptible host cells (e.g., TZM-bl cells) are cultured in multi-well plates. The recombinant viruses are then used to infect these cells in the presence of serial dilutions of the protease inhibitor being tested. A reference strain of HIV-1 with known drug susceptibility is tested in parallel.
-
Measurement of Viral Replication : After a defined incubation period (e.g., 48 hours), the extent of viral replication is measured. This is often done by quantifying the expression of a reporter gene (e.g., luciferase or green fluorescent protein) that is incorporated into the viral vector or by measuring the production of a viral protein like p24 antigen.
-
Data Analysis : The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated for both the patient-derived virus and the reference virus. The result is often expressed as a "fold change" in resistance, which is the ratio of the IC50 of the patient's virus to the IC50 of the reference virus.
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of pharmacokinetic boosting of protease inhibitors.
Caption: A generalized workflow for in vitro phenotypic susceptibility testing of HIV protease inhibitors.
Conclusion
The practice of boosting protease inhibitors is a critical strategy in the management of HIV infection. While direct in vitro comparisons of enzymatic inhibition with and without boosters are not the primary focus of research, the underlying pharmacokinetic principle is clear: boosting dramatically increases the systemic exposure of the primary protease inhibitor. This leads to more potent and sustained antiviral activity, a higher barrier to the development of resistance, and improved clinical outcomes. For researchers and drug development professionals, understanding this interplay between in vitro potency and in vivo pharmacokinetics is essential for the continued development of effective antiretroviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Management of Antiretroviral Therapy with Boosted Protease Inhibitors—Darunavir/Ritonavir or Darunavir/Cobicistat - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GS-9770's Antiviral Activity Against HIV-1 Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational, non-peptidomimetic HIV-1 protease inhibitor (PI) GS-9770 with established PIs, atazanavir (B138) and darunavir. The following sections present a detailed analysis of their in vitro activity against a range of HIV-1 clinical isolates, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a novel, unboosted, once-daily oral HIV protease inhibitor currently in preclinical development.[1] It demonstrates potent antiviral activity against a broad spectrum of HIV-1 and HIV-2 clinical isolates.[1][2] Notably, this compound exhibits an improved resistance profile against HIV-1 isolates with existing resistance to atazanavir and darunavir.[1][2] This suggests that this compound may offer a valuable therapeutic option for treatment-experienced patients with resistance to current PI-based regimens.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the comparative in vitro antiviral activity of this compound, darunavir, and atazanavir against wild-type and PI-resistant HIV-1 clinical isolates.
Table 1: Comparative Activity Against a Panel of HIV-1 and HIV-2 Clinical Isolates in Peripheral Blood Mononuclear Cells (PBMCs)
| Antiviral Agent | Mean EC50 (nM) against 20 HIV-1 Isolates | Mean EC50 (nM) against 2 HIV-2 Isolates |
| This compound | 7.3 (range: 1.9 - 26) | 26 |
| Darunavir | 3.2 (range: 0.8 - 9.2) | 8.5 |
| Atazanavir | Not explicitly stated in the provided search results | Not explicitly stated in the provided search results |
Data sourced from Mulato A, et al. Antimicrob Agents Chemother. 2024.
Table 2: Activity Against a Panel of 49 PI-Resistant HIV-1 Clinical Isolates
| Antiviral Agent | Geometric Mean Fold Change in IC50 |
| This compound | 2.5 |
| Darunavir | 5.3 |
| Atazanavir | 9.1 |
Data represents the fold change in the half-maximal inhibitory concentration (IC50) for patient-derived reporter viruses with PI resistance-associated substitutions, as determined by the PhenoSense assay. Data sourced from Mulato A, et al. Antimicrob Agents Chemother. 2024.
Experimental Protocols
The data presented in this guide were generated using established in vitro virology assays. The following are detailed methodologies for the key experiments cited.
Antiviral Activity in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the potency of an antiviral agent against HIV replication in primary human cells.
-
Cell Preparation:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) for 48-72 hours to induce cell proliferation and increase susceptibility to HIV infection.
-
Wash the cells to remove the mitogen and resuspend in culture medium supplemented with interleukin-2 (B1167480) (IL-2) to maintain cell viability.
-
-
Antiviral Assay:
-
Seed the PHA-stimulated PBMCs in a 96-well plate.
-
Prepare serial dilutions of the antiviral compounds (this compound, darunavir, atazanavir) and add them to the cells.
-
Infect the cells with a standardized amount of laboratory-adapted or clinical isolate strains of HIV-1 or HIV-2.
-
Incubate the plates for 7 days at 37°C in a humidified CO2 incubator.
-
On day 7, collect the cell culture supernatant.
-
-
Quantification of Viral Replication:
-
Measure the amount of HIV-1 p24 antigen or reverse transcriptase (RT) activity in the culture supernatants using commercially available ELISA kits.
-
Calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%, by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
PhenoSense™ HIV Drug Susceptibility Assay
This assay measures the phenotypic resistance of a patient's HIV-1 virus to a panel of antiretroviral drugs.
-
Principle: The PhenoSense assay is a single-cycle viral replication assay that utilizes recombinant viruses containing the protease and reverse transcriptase genes from the patient's plasma HIV RNA.
-
Procedure:
-
RNA Extraction and PCR Amplification: Extract viral RNA from a patient's plasma sample. Amplify the protease and reverse transcriptase coding regions using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Construction: Insert the amplified patient-derived gene fragments into an HIV-1 genomic vector that lacks the corresponding region and contains a luciferase reporter gene.
-
Virus Production: Transfect the recombinant vectors into a packaging cell line to produce infectious virus particles.
-
Drug Susceptibility Testing: Infect target cells with the patient-derived recombinant viruses in the presence of serial dilutions of antiretroviral drugs.
-
Luciferase Measurement: After a single round of replication, measure the luciferase activity, which is proportional to the extent of viral replication.
-
Data Analysis: Determine the IC50 for each drug and calculate the fold change in IC50 relative to a wild-type reference virus. This fold change indicates the level of drug resistance.
-
HIV-1 Protease Enzymatic Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of the HIV-1 protease enzyme.
-
Principle: The assay utilizes a synthetic fluorogenic peptide substrate that mimics the natural cleavage site of the HIV-1 protease. Cleavage of the substrate by the enzyme results in an increase in fluorescence.
-
Procedure:
-
Reaction Setup: In a 96-well microplate, combine a buffered solution containing recombinant HIV-1 protease with various concentrations of the inhibitor (this compound, atazanavir, or darunavir).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity of the reaction at each inhibitor concentration. Determine the inhibitor concentration that results in 50% inhibition of enzyme activity (IC50). The apparent inhibition constant (Ki(app)) can be calculated from the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing antiviral activity in PBMCs.
Caption: this compound's improved resistance profile.
References
Comparative Analysis of GS-9770 Binding to Mutant HIV Protease: A Head-to-Head Evaluation with Atazanavir and Darunavir
For Immediate Release
Foster City, CA – In the ongoing battle against HIV, the emergence of drug-resistant strains presents a formidable challenge. GS-9770, a novel, non-peptidomimetic HIV protease inhibitor, has been developed to address this critical need. This guide provides a comprehensive comparative analysis of this compound's binding to wild-type and mutant HIV protease, juxtaposed with the established protease inhibitors atazanavir (B138) (ATV) and darunavir (B192927) (DRV). The data presented herein, supported by detailed experimental protocols, offers researchers, scientists, and drug development professionals a clear perspective on the potential of this compound in the landscape of HIV therapeutics.
Executive Summary
This compound demonstrates potent inhibitory activity against wild-type HIV-1 protease and, crucially, maintains a favorable resistance profile against a panel of clinically relevant protease inhibitor-resistant HIV-1 isolates.[1][2][3] This guide will delve into the quantitative measures of this activity, comparing its performance directly with atazanavir and darunavir.
Quantitative Performance Analysis
The efficacy of a protease inhibitor is determined by its binding affinity to the viral protease and its ability to maintain this affinity in the presence of mutations. The following tables summarize the key quantitative data for this compound, atazanavir, and darunavir.
Table 1: Biochemical Inhibition of Wild-Type HIV-1 Protease
| Inhibitor | Apparent Inhibitory Constant (Ki) (nM) |
| This compound | 0.16 [3] |
| Atazanavir (ATV) | 0.023[3] |
| Darunavir (DRV) | 0.009 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Antiviral Activity Against Protease Inhibitor-Resistant HIV-1 Isolates
This table reflects the geometric mean fold change in the 50% effective concentration (EC50) for each inhibitor against a panel of 49 patient-derived HIV-1 isolates with known resistance to protease inhibitors. The data was generated using the PhenoSense™ assay.
| Inhibitor | Geometric Mean Fold Change in EC50 |
| This compound | 2.5 |
| Atazanavir (ATV) | 9.1 |
| Darunavir (DRV) | 5.3 |
Note: A lower fold change indicates that the inhibitor retains more of its potency against resistant strains.
Table 3: Antiviral Activity Against Common Protease Inhibitor Resistance-Associated Mutations
While specific fold-change data for this compound against a comprehensive list of individual mutations is not yet publicly available, the following table lists key resistance-associated mutations for atazanavir and darunavir to provide context for the types of mutations against which this compound has demonstrated superior overall performance as indicated by the lower geometric mean fold change in Table 2.
| Mutation | Associated Resistance |
| Atazanavir | I50L, M46I, V82A, L90M, I54V, N88S |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Biochemical HIV-1 Protease Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of a compound against purified recombinant HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore)
-
Test inhibitors (this compound, Atazanavir, Darunavir) dissolved in DMSO
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% BSA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
A dilution series of the test inhibitors is prepared in the assay buffer.
-
A fixed concentration of HIV-1 protease is added to each well of the microplate containing the diluted inhibitors.
-
The plate is incubated for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
The initial reaction velocities are calculated from the linear portion of the fluorescence curves.
-
The apparent inhibitory constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Cell-Based Antiviral Activity Assay (PhenoSense™ Assay Principle)
Objective: To measure the in vitro antiviral activity of a compound against wild-type and mutant HIV-1 strains by assessing its ability to inhibit viral replication in a cell-based system.
Materials:
-
Human T-cell line (e.g., MT-2 or CEMx174)
-
Laboratory-adapted or patient-derived HIV-1 isolates (wild-type and resistant strains)
-
Test inhibitors (this compound, Atazanavir, Darunavir) dissolved in DMSO
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reporter gene system)
Procedure:
-
A dilution series of the test inhibitors is prepared in cell culture medium and added to the wells of a 96-well plate.
-
Host cells are infected with a known amount of the respective HIV-1 isolate.
-
The infected cells are then added to the wells containing the test inhibitors.
-
The plates are incubated for a period of 5-7 days at 37°C in a humidified CO2 incubator to allow for viral replication.
-
After the incubation period, the extent of viral replication is quantified. This can be done by measuring the amount of p24 antigen in the cell culture supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase) that is expressed upon viral infection and replication.
-
The 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces viral replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
-
The fold change in EC50 for mutant viruses is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Visualizing the Experimental Workflow and Binding Comparison
To further elucidate the methodologies and the comparative nature of this compound's binding, the following diagrams are provided.
Caption: Overview of the biochemical and cell-based experimental workflows.
Caption: Logical comparison of inhibitor binding to wild-type vs. mutant protease.
Conclusion
The preclinical data strongly suggest that this compound is a potent HIV-1 protease inhibitor with a high barrier to resistance. Its ability to maintain significant activity against HIV-1 isolates that are resistant to current standard-of-care protease inhibitors like atazanavir and darunavir positions it as a promising candidate for future HIV treatment regimens. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GS-9770: A Comparative Analysis Against Next-Generation HIV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of HIV-1 therapeutics is continually evolving, with a persistent demand for novel agents offering improved resistance profiles, simplified dosing regimens, and enhanced safety. GS-9770, a novel, non-peptidomimetic, unboosted, once-daily oral HIV-1 protease inhibitor, has emerged as a promising candidate. This guide provides a comprehensive benchmark of this compound against leading next-generation HIV inhibitors, including integrase strand transfer inhibitors (INSTIs) and capsid inhibitors. Through a detailed comparison of their mechanisms of action, efficacy, resistance profiles, and safety, supported by experimental data and protocols, this document aims to equip researchers and drug development professionals with a thorough understanding of the potential positioning of this compound in the future of antiretroviral therapy.
Introduction to this compound and Next-Generation HIV Inhibitors
This compound is an investigational HIV-1 protease inhibitor (PI) characterized by its novel non-peptidomimetic structure, which contributes to its improved metabolic stability and allows for once-daily oral dosing without a pharmacokinetic booster.[1] This contrasts with many established PIs that require co-administration with agents like ritonavir (B1064) or cobicistat.[1]
For the purpose of this guide, "next-generation HIV inhibitors" encompass recently approved and investigational drugs with distinct mechanisms of action or significant advantages over previous agents. This comparison will focus on:
-
Integrase Strand Transfer Inhibitors (INSTIs):
-
Bictegravir (B606109) (BIC)
-
Dolutegravir (DTG)
-
Cabotegravir (B606451) (CAB)
-
GS-1720 (investigational)
-
-
Capsid Inhibitor (CI):
-
Lenacapavir (B1654289) (LEN)
-
These agents represent the forefront of HIV treatment, offering high potency, high barriers to resistance, and, in some cases, long-acting formulations.
Mechanism of Action
This compound functions by inhibiting HIV-1 protease, an enzyme critical for the cleavage of viral Gag and Gag-Pol polyproteins. This disruption of the viral life cycle results in the production of immature, non-infectious virions.[1]
Next-generation inhibitors target different stages of the HIV-1 replication cycle:
-
INSTIs (Bictegravir, Dolutegravir, Cabotegravir, GS-1720): These inhibitors block the strand transfer step of HIV-1 DNA integration into the host cell's genome, a process mediated by the viral integrase enzyme.[2][3]
-
Capsid Inhibitor (Lenacapavir): Lenacapavir is a first-in-class inhibitor that targets the HIV-1 capsid protein (p24). It disrupts multiple stages of the viral lifecycle, including nuclear import of the viral pre-integration complex and the assembly and release of new virions.
Comparative Efficacy
The in vitro antiviral activity of this compound and the selected next-generation inhibitors is summarized below. It is important to note that direct comparisons of EC50 and IC50 values across different studies should be made with caution due to variations in cell types, viral strains, and assay conditions.
| Inhibitor | Class | Target | EC50 (Wild-Type HIV-1) | IC50 (Enzyme Inhibition) | Key References |
| This compound | Protease Inhibitor | HIV-1 Protease | 1.9 - 26 nM | 0.16 nM (Ki) | |
| Bictegravir | INSTI | HIV-1 Integrase | 1.5 - 2.4 nM | 7.5 nM | |
| Dolutegravir | INSTI | HIV-1 Integrase | ~0.51 nM | ~2.7 nM | |
| Cabotegravir | INSTI | HIV-1 Integrase | ~0.22 nM | ~3.0 nM | |
| Lenacapavir | Capsid Inhibitor | HIV-1 Capsid | 20 - 160 pM | N/A | |
| GS-1720 | INSTI | HIV-1 Integrase | Potent anti-HIV-1 activity | N/A |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values are approximate and can vary based on the specific assay. N/A: Not applicable as capsid inhibitors do not directly inhibit an enzyme in the same manner.
Resistance Profiles
A critical aspect of any new antiretroviral agent is its barrier to resistance and its activity against strains resistant to other drugs.
This compound: Preclinical studies have shown that this compound has an improved resistance profile compared to atazanavir (B138) and darunavir. In resistance selection experiments, this compound prevented the emergence of breakthrough HIV-1 variants at all tested concentrations and required multiple protease substitutions for viral outgrowth. It also maintains activity against viruses resistant to other antiretroviral classes.
Next-Generation INSTIs (Bictegravir, Dolutegravir, Cabotegravir): These second-generation INSTIs have a higher genetic barrier to resistance compared to first-generation INSTIs like raltegravir (B610414) and elvitegravir. While resistance can emerge, particularly in treatment-experienced patients, it often requires specific combinations of mutations in the integrase gene. Cross-resistance can occur among INSTIs.
Lenacapavir: Lenacapavir has a unique resistance profile due to its novel mechanism of action. Resistance-associated mutations (RAMs) are located in the capsid gene. Importantly, there is no cross-resistance between lenacapavir and other classes of antiretrovirals.
GS-1720: As an investigational agent, the full resistance profile of GS-1720 is still under investigation. However, it is being developed as a component of a long-acting regimen, which may influence its resistance dynamics.
| Inhibitor | Key Resistance Mutations (Primary) | Fold Change in EC50 vs. Resistant Strains | Cross-Resistance | Key References |
| This compound | Multiple protease mutations required | Maintained activity against many PI-resistant isolates | No cross-resistance with other classes | |
| Bictegravir | G118R, T66I, R263K | Low to moderate fold-change against many INSTI-resistant mutants | With other INSTIs | |
| Dolutegravir | Q148H/K/R + other mutations | Low to moderate fold-change against many INSTI-resistant mutants | With other INSTIs | |
| Cabotegravir | Q148R/K, N155H, E138K | Can be high with specific mutation combinations | With other INSTIs | |
| Lenacapavir | M66I, Q67H, K70N, N74D/S | Can be high depending on the mutation (e.g., >2000-fold for M66I) | None with other classes |
Fold change in EC50 is highly dependent on the specific mutations present.
Safety and Tolerability
This compound: Preclinical data for this compound are still emerging, and clinical safety data in humans is not yet widely available. As with other PIs, potential class-related adverse events will be an area of focus in clinical development.
Next-Generation INSTIs: Bictegravir, dolutegravir, and cabotegravir are generally well-tolerated. Common side effects can include headache, nausea, insomnia, and weight gain. Cabotegravir, when administered as a long-acting injectable, can cause injection site reactions.
Lenacapavir: Lenacapavir is also generally well-tolerated. The most common adverse events are injection site reactions for the subcutaneous formulation.
GS-1720: Recent clinical trials involving GS-1720 in combination with GS-4182 (a prodrug of lenacapavir) were placed on a clinical hold by the U.S. Food and Drug Administration due to observed decreases in CD4+ T-cell and absolute lymphocyte counts in some participants. This highlights the importance of ongoing safety monitoring for investigational agents.
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
This protocol outlines a general method for determining the 50% effective concentration (EC50) of an antiviral compound against HIV-1 in a cell-based assay.
-
Cell Culture: Maintain a susceptible T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (B87167) (DMSO). Create a series of dilutions of the compound in culture medium.
-
Virus Infection: Infect the target cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Treatment: Add the diluted compound to the infected cell cultures. Include a no-drug control and a positive control (a known HIV inhibitor).
-
Incubation: Incubate the cultures at 37°C in a humidified 5% CO2 incubator for a period of 3-7 days.
-
Endpoint Measurement: Assess viral replication by measuring a relevant endpoint, such as:
-
p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Reverse transcriptase (RT) activity in the supernatant.
-
Cell viability using an MTT or similar assay to measure the cytopathic effect of the virus.
-
-
Data Analysis: Plot the percentage of viral inhibition against the log of the drug concentration. Use a nonlinear regression analysis to calculate the EC50 value.
Phenotypic Resistance Assay (e.g., PhenoSense®)
Phenotypic assays directly measure the ability of a patient's viral isolate to replicate in the presence of different antiretroviral drugs.
-
Sample Collection: Obtain a plasma sample from the patient with a viral load typically >500-1000 copies/mL.
-
Gene Amplification: Isolate viral RNA from the plasma. Use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene regions of interest (e.g., protease, reverse transcriptase, integrase, or capsid).
-
Recombinant Virus Generation: Insert the amplified patient-derived gene sequences into a standardized viral vector that lacks the corresponding viral gene. This vector often contains a reporter gene, such as luciferase.
-
Virus Production: Transfect the recombinant vector into a producer cell line to generate infectious virus particles that express the patient's viral proteins.
-
Susceptibility Testing: Infect target cells with the recombinant virus in the presence of serial dilutions of various antiretroviral drugs.
-
Reporter Gene Assay: After a single round of replication, measure the expression of the reporter gene (e.g., luciferase activity).
-
Data Analysis: Compare the drug concentration required to inhibit the patient's virus by 50% (IC50) to that required to inhibit a wild-type reference virus. The result is reported as a fold-change in susceptibility.
Conclusion
This compound represents a significant advancement in the class of HIV protease inhibitors, offering the potential for an unboosted, once-daily oral regimen with a favorable resistance profile against existing PI-resistant strains. Its mechanism of action is distinct from the newer classes of INSTIs and capsid inhibitors, which could provide a valuable therapeutic option for treatment-experienced patients or in cases of resistance to other drug classes.
The next-generation INSTIs, such as bictegravir and dolutegravir, have set a high bar for efficacy and barrier to resistance in first-line therapy. The capsid inhibitor lenacapavir offers a novel mechanism of action with no cross-resistance to other classes and the potential for long-acting administration.
The future role of this compound will depend on the outcomes of ongoing clinical trials, particularly its clinical efficacy, long-term safety, and resistance profile in diverse patient populations. A direct comparison with contemporary INSTI-based regimens will be crucial in defining its place in the evolving landscape of HIV treatment. The recent safety concerns with the investigational INSTI GS-1720 underscore the rigorous evaluation required for all new antiretroviral agents. Researchers and clinicians will be keenly watching the development of this compound as a potential new tool in the armamentarium against HIV.
References
- 1. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Navigating the Disposal of GS-9770: A General Protocol for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational, non-peptidomimetic HIV protease inhibitor, GS-9770, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, a comprehensive disposal plan can be formulated based on established guidelines for handling and disposing of chemical and pharmaceutical research compounds.
Researchers, scientists, and drug development professionals must treat all uncharacterized or novel compounds as hazardous waste. The following guidelines provide a procedural, step-by-step approach to the safe disposal of this compound and other similar laboratory chemicals.
Core Principles of Chemical Waste Management
A systematic approach is paramount for the safe management of laboratory chemical waste. The following table summarizes the essential parameters and guidelines that form the basis of the disposal protocol for a research compound like this compound.
| Parameter | Guideline |
| Waste Classification | Treat this compound waste as hazardous chemical waste. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat, when handling this compound waste. |
| Handling Precautions | Handle all this compound waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. |
| Incompatible Materials | Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or explosions. |
| Waste Storage | Store this compound waste in designated, clearly labeled, and tightly sealed containers. The storage area should be cool, dry, and well-ventilated.[1] |
| Disposal Method | All this compound waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] |
| Drain Disposal | Never pour this compound or its solutions down the drain.[2] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the detailed methodology for the safe segregation, labeling, and disposal of this compound waste in a laboratory setting.
Objective: To safely collect, store, and arrange for the disposal of this compound waste.
Materials:
-
Appropriate chemical waste containers (chemically compatible with this compound and any solvents used).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, chemically resistant gloves, lab coat.
-
Chemical fume hood.
-
Secondary containment trays.
Procedure:
-
Container Selection:
-
Choose a waste container that is in good condition and compatible with this compound and any solvents used in the waste.
-
Ensure the container has a secure, leak-proof lid.[3]
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[1]
-
Clearly write the full chemical name "this compound" and all other constituents in the waste container. Avoid using abbreviations or chemical formulas.
-
Indicate the approximate percentage or volume of each component.[3]
-
Include the name of the principal investigator or research group and the date the container was started.
-
-
Waste Collection:
-
Storage:
-
Disposal Request:
-
Empty Containers:
-
A container that has held this compound should be treated as hazardous waste.
-
If institutional policy allows for the disposal of empty containers as regular trash, they must be thoroughly emptied. For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required, and the rinsate must be collected as hazardous waste.[2][4] Always consult with your EHS office for specific procedures.
-
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
